Technical Documentation Center

2,4-Dihydro-1H-benzo[d][1,3]oxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dihydro-1H-benzo[d][1,3]oxazine
  • CAS: 59689-21-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,4-Dihydro-1H-benzo[d][1,3]oxazine Derivatives

Molecular Identity and Pharmacological Significance The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold—systematically designated in medicinal chemistry literature as the 1,4-dihydro-2H-3,1-benzoxazine core—is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Identity and Pharmacological Significance

The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold—systematically designated in medicinal chemistry literature as the 1,4-dihydro-2H-3,1-benzoxazine core—is a privileged heterocyclic system[1]. This structural motif is the foundational skeleton for several high-impact therapeutics, most notably Efavirenz ((4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one), a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used globally in the management of HIV-1[2][3].

The biological efficacy of these derivatives is deeply tied to the substitution pattern and the stereochemistry at the C4 position of the oxazine ring[4]. Consequently, the evolution of synthetic strategies has shifted from rudimentary ring-closures to highly stereoselective, late-stage functionalization techniques.

Evolution of Synthetic Methodologies

The Traditional Paradigm: Phosgenation

Historically, the construction of the 1,4-dihydro-2H-3,1-benzoxazin-2-one skeleton relied on the cyclization of 2-aminobenzyl alcohols using phosgene, diphosgene, or triphosgene[1]. While this method efficiently installs the C2 carbonyl carbon, it suffers from severe drawbacks:

  • Toxicity: Phosgene and its derivatives pose extreme safety and environmental hazards[1].

  • Stereochemical Limitations: The stereocenter at C4 must be pre-installed in the benzyl alcohol precursor, severely limiting late-stage diversification and library generation for structure-activity relationship (SAR) studies.

Modern Paradigm 1: Catalytic Asymmetric Halocyclization

To address the need for enantioselective C4 functionalization, modern organocatalysis has enabled the asymmetric chlorocyclization of 2-vinylphenylcarbamates[4]. By utilizing chiral bifunctional catalysts (such as squaramides or thioureas), chemists can achieve simultaneous ring closure and stereoselective halogenation, yielding chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones[4].

Workflow A 2-Aminobenzyl Alcohol C 1,4-Dihydro-2H-3,1-benzoxazin-2-one A->C Traditional Cyclization B Phosgene / Triphosgene (Highly Toxic) B->C D 2-Vinylphenylcarbamate F Chiral 4-Chloromethyl Derivative (High ee%) D->F Asymmetric Chlorocyclization E Chiral Organocatalyst + Chlorinating Agent E->F

Fig 1: Comparison of traditional phosgenation vs. modern asymmetric chlorocyclization workflows.

Modern Paradigm 2: Visible-Light-Driven CO₂ Fixation

A breakthrough in sustainable synthesis involves the use of carbon dioxide (CO₂) as a safe, abundant C1 synthon. Through a photoredox and palladium dual-catalysis system, 2-(1-arylvinyl)anilines undergo a multicomponent oxy-alkylation with unactivated alkyl bromides and CO₂[5]. This method bypasses phosgene entirely while installing complex alkyl chains at the C4 position via a radical intermediate[5].

Mechanism N1 2-(1-Arylvinyl)aniline + CO2 N2 Carbamate Intermediate N1->N2 Base-promoted carboxylation N5 Radical Addition to Vinyl N2->N5 N3 Alkyl Bromide (R-Br) N4 Alkyl Radical (R•) N3->N4 Pd/Photoredox (Visible Light) N4->N5 Radical attack N6 Intramolecular Cyclization N5->N6 C-O bond formation N7 1,4-Dihydro-2H-3,1-benzoxazin-2-one N6->N7 Oxidation & Catalyst Turnover

Fig 2: Visible-light-driven Pd-catalyzed oxy-alkylation and CO2 fixation mechanism.

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its internal validation mechanisms. The following workflows are designed with causality and self-validation at their core.

Protocol A: Synthesis via Photoredox/Pd Dual-Catalyzed CO₂ Fixation[5]

Objective: Synthesize 4-alkyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones using CO₂ and unactivated alkyl bromides.

  • Reaction Assembly & Degassing:

    • Action: In an oven-dried Schlenk tube, combine 2-(1-arylvinyl)aniline (0.2 mmol), Pd(PPh₃)₄ (5 mol%), Ir(ppy)₃ (2 mol%), and Cs₂CO₃ (2.0 equiv). Subject the vessel to three freeze-pump-thaw cycles, backfilling with CO₂ (1 atm) each time.

    • Causality: Oxygen is a triplet diradical that rapidly quenches the excited state of the Ir(ppy)₃ catalyst and scavenges the alkyl radical intermediates. Absolute exclusion of O₂ is mandatory for reaction initiation.

  • Solvent Addition:

    • Action: Inject anhydrous DMSO (2.0 mL) and the alkyl bromide (0.4 mmol) via syringe.

    • Causality: DMSO provides the high dielectric constant necessary to stabilize the anionic carbamate intermediate formed upon CO₂ capture.

  • Irradiation:

    • Action: Stir the mixture at room temperature under irradiation from a 460 nm blue LED for 12–24 hours.

    • Causality: The 460 nm wavelength specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of Ir(ppy)₃, initiating the single-electron transfer (SET) cascade.

  • Validation Checkpoint:

    • Action: Analyze a 10 µL aliquot via LC-MS.

    • Validation: The transient carbamate mass [M+CO₂-H]⁻ should appear early, followed by the steady accumulation of the final cyclized product mass. The absence of the carbamate intermediate indicates failed CO₂ fixation (check base quality and CO₂ pressure).

  • Workup:

    • Action: Dilute with H₂O, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Asymmetric Chlorocyclization of 2-Vinylphenylcarbamates[4]

Objective: Enantioselective synthesis of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones.

  • Catalyst Complexation:

    • Action: Dissolve the 2-vinylphenylcarbamate (0.1 mmol) and a chiral bifunctional squaramide catalyst (10 mol%) in anhydrous toluene (2.0 mL). Cool the mixture to -20 °C.

    • Causality: Lowering the temperature maximizes the energetic differentiation between the diastereomeric transition states organized by the catalyst's hydrogen-bonding network, thereby maximizing enantiomeric excess (ee).

  • Controlled Halogenation:

    • Action: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equiv) portion-wise over 10 minutes.

    • Causality: DCDMH acts as a mild, controlled source of electrophilic chlorine (Cl⁺). Slow addition prevents a high local concentration of Cl⁺, which could trigger an uncatalyzed, racemic background cyclization.

  • Validation Checkpoint:

    • Action: Draw a 5 µL aliquot, dilute in hexanes/IPA, and run a rapid chiral HPLC assay against a known racemic standard.

    • Validation: The chromatogram must confirm an ee > 90% before proceeding to workup. If ee is low, it indicates catalyst degradation or moisture interference disrupting the hydrogen-bonding transition state.

  • Quenching & Workup:

    • Action: Quench the reaction with saturated aqueous Na₂S₂O₃ (2.0 mL). Extract with CH₂Cl₂, dry, and concentrate.

    • Causality: Na₂S₂O₃ immediately reduces any unreacted DCDMH or residual hypochlorite species. Failure to quench will result in oxidative degradation of the benzoxazinone product during silica gel chromatography.

Characterization & Analytical Workflows

Accurate structural elucidation of 2,4-dihydro-1H-benzo[d][1,3]oxazine derivatives requires a multi-modal analytical approach. The cyclic carbamate moiety and the C4 substitution pattern yield highly diagnostic signals.

Quantitative Characterization Data Summary
Analytical TechniqueDiagnostic Signal / ObservationStructural Significance
¹H NMR (CDCl₃) δ 5.50 – 5.80 ppm (q or m, 1H)Identifies the C4-H proton. The multiplicity confirms the adjacent alkyl chain structure, validating successful ring closure at C4.
¹³C NMR (CDCl₃) δ 150.0 – 153.0 ppmHighly diagnostic for the cyclic carbamate carbonyl (C2). Differentiates the cyclized product from open-chain precursors.
¹³C NMR (CDCl₃) δ 75.0 – 85.0 ppmRepresents the C4 sp³ carbon bonded to the oxazine oxygen.
FT-IR (ATR) ν ~1710 – 1730 cm⁻¹ (Strong)Confirms the C=O stretching frequency of the cyclic carbamate, distinct from acyclic amides or esters.
HRMS (ESI-TOF) Exact Mass [M+H]⁺ or [M+Na]⁺Validates the molecular formula. For chloromethyl derivatives, the 3:1 isotopic pattern of ³⁵Cl/³⁷Cl confirms halogen incorporation.
Chiral HPLC Baseline separation of enantiomersValidates the stereochemical outcome of asymmetric protocols (e.g., using Chiralcel OD-H or AD-H columns).

Sources

Exploratory

In-Depth Spectral Analysis and Characterization of 2,4-Dihydro-1H-benzo[d][1,3]oxazines: 1H and 13C NMR Perspectives

Executive Summary The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold is a versatile bicyclic heterocycle characterized by a benzene ring fused to a partially saturated six-membered 1,3-oxazine ring[1]. As a Senior Applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold is a versatile bicyclic heterocycle characterized by a benzene ring fused to a partially saturated six-membered 1,3-oxazine ring[1]. As a Senior Application Scientist, I approach the characterization of this core not merely as a checklist of chemical shifts, but as a dynamic system of electronic environments. This scaffold has garnered significant attention in drug development due to its diverse biological activities, including its role as a Receptor for Advanced Glycation End products (RAGE) inhibitor[2] and as a potent glycosidase inhibitor[3].

This whitepaper provides an authoritative, self-validating guide to the synthesis, mechanistic grounding, and rigorous 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 2,4-dihydro-1H-benzo[d][1,3]oxazine derivatives.

Mechanistic Grounding & Synthetic Workflow

To understand the NMR spectra of a molecule, one must first understand how its bonds are formed. The synthesis of 2,4-dihydro-1H-benzo[d][1,3]oxazines is typically achieved through the condensation of 2-aminobenzyl alcohol with an aldehyde or ketone in the presence of a mild acid catalyst (such as chloroacetic acid)[3].

Causality of the Reaction: The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbon highly electrophilic. The primary amine of the 2-aminobenzyl alcohol acts as a nucleophile, attacking the carbonyl to form a Schiff base (imine) intermediate. Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group closes the ring, forming the characteristic aminal/hemiaminal ether bridge at the C2 position.

Synthesis A 2-Aminobenzyl Alcohol C Schiff Base Intermediate A->C + Catalyst B Aldehyde / Ketone B->C D Intramolecular Cyclization C->D Nucleophilic Attack E 2,4-Dihydro-1H- benzo[d][1,3]oxazine D->E Ring Closure

Figure 1: Mechanistic workflow for the synthesis of the 2,4-dihydro-1H-benzo[d][1,3]oxazine core.

1 H NMR Spectral Analysis: Causality and Chemical Shifts

The proton NMR spectrum of the 2,4-dihydro-1H-benzo[d][1,3]oxazine core is defined by three distinct non-aromatic environments (N1, C2, and C4) and the fused aromatic system.

  • The C2 Methine Proton (5.10 – 5.40 ppm): This proton is sandwiched between two highly electronegative heteroatoms (Oxygen and Nitrogen). This dual electron-withdrawing environment causes significant diamagnetic deshielding, pushing the resonance downfield. Depending on the substituent at C2, this appears as a sharp singlet (if substituted with an aryl group)[2],[3].

  • The C4 Benzylic Protons (4.60 – 5.00 ppm): Positioned between the aromatic ring and the oxygen atom, these protons typically resonate around 4.80 ppm. Expert Insight: When the C2 position is asymmetrically substituted (e.g., with a phenyl ring), C2 becomes a chiral center. This chirality renders the geminal C4 protons diastereotopic. Instead of a simple singlet, they will present as an AB quartet (e.g., doublets at 5.04 and 4.88 ppm with a coupling constant J≈14−16 Hz) due to their distinct spatial environments[2].

  • The N1 Amine Proton (4.10 – 4.30 ppm): Appearing as a broad singlet, this secondary amine proton is subject to hydrogen bonding and rapid exchange. Its exact shift is highly concentration- and solvent-dependent[3].

Table 1: Summarized 1 H NMR Quantitative Data
PositionProton TypeChemical Shift (ppm)MultiplicityCausality / Notes
N1 Secondary Amine (N-H)4.10 – 4.30Broad singlet (bs)Exchangeable with D 2​ O; subject to H-bonding.
C2 Aminal Methine (O-CH-N)5.10 – 5.40Singlet (s) / MultipletHighly deshielded by adjacent O and N atoms.
C4 Benzylic Ether (Ar-CH 2​ -O)4.60 – 5.00Singlet (s) / AB quartetDiastereotopic if C2 is chiral (geminal coupling).
C5-C8 Aromatic (Ar-H)6.70 – 7.50Multiplets (m)Splitting depends on ring substitution patterns.

13 C NMR Spectral Analysis: Electronic Environments

Carbon-13 NMR provides a direct map of the molecular skeleton. The oxazine ring in these compounds exhibits specific torsional angle variations and ring puckering that influence orbital overlap and, consequently, chemical shifts[1].

  • The C2 Carbon (85.0 – 95.0 ppm): As an aminal/hemiaminal ether carbon, C2 is the most deshielded aliphatic carbon in the molecule. The combined inductive pull of the N and O atoms drastically reduces the electron density around this nucleus.

  • The C4 Carbon (65.0 – 70.0 ppm): This benzylic ether carbon is deshielded by a single oxygen atom and the adjacent aromatic ring current, placing it firmly in the standard ether range.

  • Bridgehead Carbons (C4a & C8a): The C8a carbon (attached to nitrogen) is significantly more deshielded (140.0 – 145.0 ppm) compared to the C4a carbon (120.0 – 125.0 ppm) due to the greater electronegativity and resonance characteristics of the adjacent amine group.

NMRLogic Core 2,4-Dihydro-1H-benzo[d][1,3]oxazine Core C2 C2 Position (O-CH-N) Core->C2 C4 C4 Position (Ar-CH2-O) Core->C4 N1 N1 Position (Ar-NH-C) Core->N1 H_C2 1H: 5.1 - 5.4 ppm 13C: 85 - 95 ppm C2->H_C2 Dual Deshielding H_C4 1H: 4.6 - 5.0 ppm 13C: 65 - 70 ppm C4->H_C4 Benzylic/Ether H_N1 1H: 4.1 - 4.3 ppm (D2O Exchangeable) N1->H_N1 H-Bonding

Figure 2: Logical causality of NMR chemical shifts based on localized electronic environments.

Table 2: Summarized 13 C NMR Quantitative Data
PositionCarbon TypeChemical Shift (ppm)Causality / Notes
C2 Aminal Carbon (O-C-N)85.0 – 95.0Highly deshielded due to dual electronegative heteroatoms.
C4 Benzylic Carbon (Ar-CH 2​ -O)65.0 – 70.0Deshielded by single oxygen atom and aromatic ring.
C4a Bridgehead (Ar-C)120.0 – 125.0Aromatic quaternary carbon adjacent to aliphatic ring.
C8a Bridgehead (Ar-C-N)140.0 – 145.0Deshielded by adjacent nitrogen atom.
C5-C8 Aromatic (Ar-CH)115.0 – 130.0Standard aromatic resonances; affected by substituents.

Experimental Protocols: A Self-Validating System

Trustworthiness in chemical analysis relies on protocols that inherently validate themselves. Below are the step-by-step methodologies for synthesizing the core and acquiring validated NMR data.

Protocol A: Synthesis of 2,4-Dihydro-1H-benzo[d][1,3]oxazine Derivatives

Objective: Synthesize the benzoxazine core via acid-catalyzed condensation[2],[3].

  • Initiation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzyl alcohol and 10 mmol of the target aldehyde in 20 mL of dichloromethane (DCM).

  • Catalysis: Add 10 mmol of chloroacetic acid to the mixture. This acts as a mild proton source to activate the aldehyde carbonyl without degrading the starting materials[3].

  • Reaction & Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO 3​ to neutralize the acid catalyst. Extract the organic layer, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the pure benzoxazine derivative.

Protocol B: Self-Validating NMR Acquisition & D 2​ O Exchange

Objective: Acquire high-resolution spectra and unequivocally prove the N-H assignment.

  • Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of CDCl 3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Standard Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1 H spectrum at 400 MHz (16 scans, D1 = 2s) and the 13 C spectrum at 100 MHz with proton decoupling (512 scans, D1 = 2s)[2].

  • Self-Validation (D 2​ O Shake): To validate the N1 proton assignment, add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Shake vigorously for 30 seconds to allow proton-deuterium exchange ( R−NH+D2​O⇌R−ND+HDO ).

  • Verification: Re-acquire the 1 H NMR spectrum. The complete disappearance of the broad singlet at 4.10–4.30 ppm confirms its identity as the exchangeable secondary amine proton.

References

  • Smolecule. "2,4-Dihydro-1H-benzo[d][1,3]oxazine - Smolecule". Smolecule.com.
  • MDPI.
  • PMC - PubMed Central. "Novel Benzoxazine-Based Aglycones Block Glucose Uptake In Vivo by Inhibiting Glycosidases". NIH.gov.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2,4-Dihydro-1H-benzo[d]oxazine

A Technical Guide to the Spectroscopic Characterization of 2,4-Dihydro-1H-benzo[d][1][2]oxazine Introduction 2,4-Dihydro-1H-benzo[d][1][2]oxazine (CAS 59689-21-3) is a heterocyclic compound featuring a benzene ring fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Spectroscopic Characterization of 2,4-Dihydro-1H-benzo[d][1][2]oxazine

Introduction

2,4-Dihydro-1H-benzo[d][1][2]oxazine (CAS 59689-21-3) is a heterocyclic compound featuring a benzene ring fused to a dihydrooxazine ring.[3][4] This structural motif is a key component in a variety of molecules with significant biological activities, including potential antimicrobial and anti-inflammatory properties.[3] Furthermore, the benzoxazine ring is a fundamental building block in the synthesis of advanced polymer resins.[5] Accurate and unambiguous structural elucidation is therefore paramount for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the title compound, grounded in established spectroscopic principles and data from closely related analogues. While a dedicated, publicly available complete set of spectra for this specific parent compound is not readily found, this guide will establish a robust, predictive framework for its characterization.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is crucial to first understand the molecular structure of 2,4-Dihydro-1H-benzo[d][1][2]oxazine.

  • Molecular Formula: C₈H₉NO[4]

  • Molecular Weight: 135.16 g/mol [4]

  • Key Functional Groups:

    • Secondary amine (N-H)

    • Ether (C-O-C)

    • Aromatic ring

    • Methylene groups (-CH₂-)

These features will give rise to characteristic signals in both FT-IR and mass spectra.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For 2,4-Dihydro-1H-benzo[d][1][2]oxazine, the FT-IR spectrum is predicted to exhibit several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

A common and straightforward method for obtaining an FT-IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR).

Rationale for Choosing ATR-FT-IR: This technique requires minimal sample preparation, is suitable for a wide range of sample types, and generally provides high-quality, reproducible spectra.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the 2,4-Dihydro-1H-benzo[d][1][2]oxazine sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted FT-IR Spectral Data and Interpretation

The following table summarizes the expected characteristic absorption bands for 2,4-Dihydro-1H-benzo[d][1][2]oxazine, with interpretations based on data from related benzoxazine derivatives.[5][6][7]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Interpretation and Rationale
3400-3300N-H StretchA sharp to moderately broad peak characteristic of a secondary amine. Its position and shape can be influenced by hydrogen bonding.
3100-3000Aromatic C-H StretchMedium to weak bands indicating the C-H stretching vibrations of the benzene ring.
2950-2850Aliphatic C-H StretchMedium to strong bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups in the oxazine ring.
1620-1580Aromatic C=C StretchTwo or more medium to strong bands from the stretching vibrations within the benzene ring.
1500-1450Aromatic C=C Stretch & CH₂ BendFurther absorptions from the aromatic ring and the scissoring vibration of the methylene groups.
~1230Asymmetric C-O-C StretchA strong band characteristic of the aryl-alkyl ether linkage within the oxazine ring. This is a key diagnostic peak for the benzoxazine structure.[5]
~1150C-N-C StretchA medium to strong band associated with the stretching of the C-N bond within the heterocyclic ring.
~940Oxazine Ring VibrationA characteristic absorption band often attributed to the out-of-plane bending of the C-H bonds adjacent to the oxazine ring, or a coupled vibration of the ring itself. Its disappearance is a key indicator of polymerization in benzoxazine resins.[5]
770-730Aromatic C-H Out-of-Plane BendA strong band indicative of ortho-disubstitution on the benzene ring.

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocols

Two common ionization techniques are particularly relevant for the analysis of 2,4-Dihydro-1H-benzo[d][1][2]oxazine: Electron Ionization (EI) and Electrospray Ionization (ESI).

Rationale for Method Selection:

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is highly valuable for structural elucidation.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation and a strong signal for the protonated molecule [M+H]⁺. This is ideal for confirming the molecular weight.

Step-by-Step Protocol (General):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; a more volatile solvent like dichloromethane may be used for a direct insertion probe in EI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass-to-charge (m/z) measurements.

  • Sample Introduction: Introduce the sample into the ion source. For EI, this may be via a direct insertion probe or a gas chromatograph. For ESI, the sample is typically infused directly or eluted from a liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

  • Data Analysis: Identify the molecular ion peak (M⁺˙ in EI, [M+H]⁺ in ESI) and analyze the major fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 2,4-Dihydro-1H-benzo[d][1][2]oxazine is expected to provide clear evidence for its structure.

Expected Molecular Ion:

  • EI: A molecular ion peak (M⁺˙) at m/z = 135.

  • ESI: A protonated molecular ion peak ([M+H]⁺) at m/z = 136.

Predicted Fragmentation Pathway (EI-MS):

The fragmentation of 2,4-Dihydro-1H-benzo[d][1][2]oxazine under electron ionization is likely to proceed through several key pathways, as illustrated in the diagram below. The stability of the resulting fragments, particularly those involving the aromatic ring, will dictate the major peaks observed in the spectrum.

fragmentation M m/z 135 [C₈H₉NO]⁺˙ (Molecular Ion) F1 m/z 106 [C₇H₈N]⁺ M->F1 - CHO F2 m/z 105 [C₇H₇N]⁺˙ F1->F2 - H˙ F3 m/z 77 [C₆H₅]⁺ F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of 2,4-Dihydro-1H-benzo[d]oxazine.

Interpretation of Key Fragments:

m/z Value Proposed Fragment Plausible Mechanism
135[C₈H₉NO]⁺˙The molecular ion.
106[C₇H₈N]⁺Loss of a formyl radical (-CHO) via cleavage of the C-O and C-N bonds of the oxazine ring. This is a common fragmentation pathway for similar heterocyclic systems.
105[C₇H₇N]⁺˙Loss of a hydrogen radical from the m/z 106 fragment.
77[C₆H₅]⁺Loss of hydrogen cyanide (HCN) from the m/z 105 fragment, resulting in the stable phenyl cation.

Workflow for Spectroscopic Analysis

The combined use of FT-IR and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of 2,4-Dihydro-1H-benzo[d][1][2]oxazine.

workflow cluster_start Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Structural Confirmation Sample 2,4-Dihydro-1H-benzo[d]oxazine FTIR_Acq Acquire FT-IR Spectrum (ATR) Sample->FTIR_Acq MS_Acq Acquire Mass Spectra (EI & ESI) Sample->MS_Acq FTIR_Analysis Identify Functional Groups: - N-H stretch (~3350 cm⁻¹) - C-O-C stretch (~1230 cm⁻¹) - Oxazine Ring (~940 cm⁻¹) FTIR_Acq->FTIR_Analysis Confirmation Structure Confirmed FTIR_Analysis->Confirmation MS_Analysis Confirm Molecular Weight (m/z 135/136) Analyze Fragmentation Pattern MS_Acq->MS_Analysis MS_Analysis->Confirmation

Sources

Exploratory

Structural Elucidation and Molecular Geometry of 2,4-Dihydro-1H-benzo[d]oxazine: A Comprehensive Crystallographic Guide

Executive Summary The 2,4-dihydro-1H-benzo[d]oxazine scaffold (often referred to by its IUPAC variant, 1H-3,1-benzoxazine) is a privileged structural motif in both medicinal chemistry and advanced materials science. From...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-dihydro-1H-benzo[d]oxazine scaffold (often referred to by its IUPAC variant, 1H-3,1-benzoxazine) is a privileged structural motif in both medicinal chemistry and advanced materials science. From serving as the core of potent antiviral agents to acting as the monomeric precursor for high-performance polybenzoxazine resins, the chemical behavior of this molecule is inextricably linked to its 3D molecular geometry and solid-state packing.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive crystallography. Here, we will dissect the causality behind the molecular geometry of benzoxazine derivatives, explore the stereoelectronic forces driving their ring-chain tautomerism, and outline a self-validating experimental protocol for their single-crystal X-ray diffraction (SCXRD) analysis.

Molecular Geometry and Ring-Chain Tautomerism

The core geometry of 2,4-dihydro-1H-benzo[d]oxazine consists of a planar aromatic benzene ring fused to a non-planar 1,3-oxazine heterocycle. To minimize torsional strain between the fused aromatic system and the sp3 hybridized C2 and C4 atoms, the oxazine ring typically adopts a half-chair or envelope conformation .

A defining characteristic of these derivatives is their dynamic ring-chain tautomerism . In solution, and occasionally trapped in the solid state, the closed benzoxazine ring exists in equilibrium with its open Schiff base (imine) form. The position of this equilibrium is highly sensitive to the stereoelectronic nature of the substituents at the C2 position. For instance, the introduction of bulky organometallic arrays (e.g., cyrhetrenyl or cymantrenyl units) at the C2 position significantly alters the electron distribution, driving specific tautomeric preferences that dictate the molecule's biological efficacy 1.

Tautomerism Open Open Form (Imine / Schiff Base) Closed Closed Form (2,4-Dihydro-1H-benzo[d]oxazine) Open->Closed Nucleophilic Attack (Cyclization) Closed->Open Ring Opening (Solvent/Substituent Driven)

Fig 1: Ring-chain tautomerism equilibrium in 2,4-dihydro-1H-benzo[d]oxazine derivatives.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecular geometry is locked into place by a complex, self-assembling network of non-covalent interactions. High-resolution crystallographic studies on benzoxazine derivatives, such as 5-chloroisatoic anhydride, reveal that these molecules frequently crystallize in noncentrosymmetric space groups (e.g., Pna21​ ) 2.

The crystal lattice is stabilized by:

  • Hydrogen Bonding: Strong N-H···O and weak C-H···O interactions propagate along specific crystallographic axes, forming 1D helical arrangements that further assemble into 2D monolayers.

  • π−π Stacking and lp- π Interactions: The fused aromatic rings engage in offset face-to-face (FF) π−π stacking, while lone pair- π (lp- π ) interactions from the oxazine oxygen to adjacent aromatic systems provide additional cohesive energy 2.

  • Target Binding Geometry: When acting as pharmaceutical inhibitors (e.g., against HCV polymerases), the coplanarity and specific internal hydrogen bonds of the benzoxazine/quinolinone scaffold dictate the tight fit within the enzyme's allosteric binding pockets 3.

Quantitative Structural Data

Table 1: Selected Bond Lengths and Angles (2,4-Dihydro-1H-benzo[d]oxazine Core)

Structural FeatureAverage ValueMechanistic Implication
N(1)-C(2) Bond Length 1.43 - 1.46 ÅExhibits single bond character in the closed form; converts to a rigid C=N double bond upon ring-opening.
C(2)-O(3) Bond Length 1.42 - 1.45 ÅHighly polarized; acts as the primary site for nucleophilic attack and heterolytic cleavage.
O(3)-C(4) Bond Length 1.41 - 1.44 ÅConnects the heteroatom to the benzylic position, facilitating lp- π electron delocalization.
Oxazine Conformation Half-chairRelieves torsional strain between the rigid fused aromatic system and the sp3 hybridized C2/C4 atoms.

Table 2: Typical Crystallographic Parameters for Benzoxazine Validation

ParameterTypical Value RangeSignificance for Validation
Crystal System Orthorhombic / MonoclinicDictates the symmetry and packing efficiency of the lattice.
Temperature (K) 100 - 150 KCryogenic conditions minimize thermal vibrations for accurate H-atom mapping.
R1 (Final R index) < 0.05Indicates high agreement between the structural model and experimental data.
Goodness-of-Fit (GOF) 0.95 - 1.05Validates that the model is neither over-parameterized nor under-fitted.

Experimental Protocol: SCXRD Workflow

To achieve publication-quality structural data, the experimental workflow must be treated as a self-validating system. The following protocol outlines the causality behind each step in the crystallization and diffraction pipeline.

Phase 1: Crystal Engineering
  • Synthesis & Purification: Synthesize the benzoxazine core via condensation of 2-aminobenzyl alcohol with the target aldehyde/ketone. Purify via flash chromatography (>99% purity).

    • Causality: Impurities act as nucleation inhibitors or incorporate into the growing crystal lattice, causing structural disorder and twinning.

  • Crystal Growth (Binary Solvent System): Dissolve the purified compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexane (antisolvent) and allow for slow evaporation at 293 K.

    • Causality: Slow evaporation of the DCM lowers solubility gradually. This maintains a low, controlled degree of supersaturation, promoting the growth of single, macroscopic, defect-free crystals rather than microcrystalline powder.

    • Self-Validation: Inspect the crystals under cross-polarized light. Complete, sharp extinction of light upon rotation confirms a single crystal lattice without twinning.

Phase 2: X-Ray Diffraction & Structural Refinement
  • Crystal Mounting & Cryocooling: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil. Transfer immediately to the goniometer under a 100 K nitrogen stream.

    • Causality: The oil freezes instantly, rigidly holding the crystal without inducing mechanical stress. Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which is strictly required to resolve the weak electron density of hydrogen atoms involved in the N-H···O hydrogen bonding networks.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ = 0.71073 Å). Collect frames using a CMOS detector.

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 utilizes all collected data (including weak reflections), providing a statistically robust geometry.

    • Self-Validation: The structure is only validated if the final R1​ index is < 0.05, the GOF is near 1.0, and the maximum residual electron density peak is < 0.5 e/Å 3 (confirming no "ghost" atoms exist).

XRayWorkflow cluster_prep Phase 1: Crystal Engineering cluster_diff Phase 2: X-Ray Diffraction & Validation S1 1. Synthesis & Purification (Yielding pure benzoxazine core) S2 2. Solvent Selection (DCM/Hexane binary system) S1->S2 S3 3. Slow Evaporation (Controlled supersaturation) S2->S3 S4 4. Cryocooling (100 K) (Minimizes thermal vibration) S3->S4 Select defect-free crystal S5 5. Data Collection (Mo Kα, λ=0.71073 Å) S4->S5 S6 6. Structure Solution (SHELXT / SHELXL refinement) S5->S6 S7 7. Self-Validation (R1 < 0.05, GOF ≈ 1.0) S6->S7

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

References

  • A novel type of organometallic 2-R-2,4-dihydro-1H-3,1-benzoxazine with R =[M( η5 -C 5​ H 4​ )(CO) 3​ ] (M = Re or Mn) units. Experimental and computational studies of the effect of substituent R on ring-chain tautomerism. Dalton Transactions (RSC), 2022. 1

  • The role of different nonspecific interactions and halogen contacts in the crystal structure organization of 5-chloroisatoic anhydride. Acta Crystallographica Section C: Structural Chemistry, 2018. 2

  • 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry (ACS), 2006. 3

Sources

Foundational

The Benzo[d]oxazine Core: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Architecture of Benzo[d]oxazines The benzo[d]oxazine ring system, a bicyclic heterocycle comprising a fused benzene and oxazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Architecture of Benzo[d]oxazines

The benzo[d]oxazine ring system, a bicyclic heterocycle comprising a fused benzene and oxazine ring, represents a privileged scaffold in both medicinal chemistry and materials science.[1] Its structural versatility, arising from the various possible arrangements of the oxygen and nitrogen atoms within the oxazine ring, gives rise to a diverse family of isomers, most notably the 1,3-, 3,1-, and 1,4-benzoxazines. This guide provides an in-depth exploration of the discovery and historical evolution of this important heterocyclic core, details key synthetic methodologies, and highlights its significant applications, particularly in the realm of drug development.

A Historical Journey: The Unveiling of the Benzo[d]oxazine Scaffold

The story of the benzo[d]oxazine ring system begins in the 1940s, with early investigations into the reactions of phenols with amines and formaldehyde. A pivotal moment came in 1944 when Holly and Cope reported the first synthesis of a 1,3-benzoxazine derivative.[2][3][4] Their work, which involved the reaction of an ortho-hydroxybenzylamine with an aldehyde, laid the foundational stone for the field.[5]

Just five years later, in 1949, W. J. Burke significantly advanced the accessibility of these compounds by developing a one-pot synthesis.[3][5] This method, a Mannich-like condensation of a phenol, a primary amine, and two equivalents of formaldehyde, became a widely adopted and versatile strategy for preparing a vast array of 1,3-benzoxazine derivatives.[5][6]

The exploration of other benzoxazine isomers followed, with the first report of a 1,4-benzoxazine synthesis appearing in 1959.[7][8] The development of synthetic routes to 3,1-benzoxazines has also been an area of active research, further expanding the chemical space and potential applications of this heterocyclic family.

Synthetic Strategies: Constructing the Benzo[d]oxazine Core

The synthesis of benzo[d]oxazines has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.

The Classic Mannich Condensation for 1,3-Benzoxazines

The one-pot Mannich condensation remains a cornerstone of 1,3-benzoxazine synthesis due to its simplicity and the ready availability of starting materials.[6] The reaction proceeds through the formation of an iminium ion intermediate from the primary amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich phenol ring. A subsequent intramolecular cyclization yields the final 3,4-dihydro-2H-1,3-benzoxazine.

Experimental Protocol: One-Pot Synthesis of a 3,4-Dihydro-2H-1,3-benzoxazine Derivative [2]

  • Reaction Setup: To a solution of a phenolic compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene, add paraformaldehyde (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for the appropriate time (ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3-benzoxazine derivative.

// Reactants Phenol [label="Phenol"]; Amine [label="Primary Amine (R-NH2)"]; Formaldehyde [label="Formaldehyde (CH2O)"];

// Intermediates and Products Iminium [label="Iminium Ion\n[R-N+H=CH2]"]; Intermediate [label="Mannich Base\nIntermediate"]; Benzoxazine [label="3,4-Dihydro-2H-1,3-benzoxazine"];

// Reaction Flow Amine -> Iminium [label="+ CH2O"]; Phenol -> Intermediate [label="+ Iminium Ion"]; Intermediate -> Benzoxazine [label="+ CH2O\n(Intramolecular Cyclization)"]; } mend Caption: Generalized Mannich condensation for 1,3-benzoxazine synthesis.

Modern Synthetic Methodologies

In addition to the classical Mannich reaction, a variety of other synthetic methods have been developed to access benzo[d]oxazines with diverse functionalities and substitution patterns. These include:

  • Multi-step Syntheses: For certain substitution patterns, a stepwise approach is preferred. This often involves the initial formation of a Schiff base from a salicylaldehyde and a primary amine, followed by reduction and subsequent cyclization with an aldehyde.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times and improve the yields of benzoxazine synthesis, offering a more energy-efficient and environmentally friendly alternative to conventional heating.[1]

  • Catalytic Methods: Various catalysts, including Lewis acids and transition metals, have been employed to promote the synthesis of benzoxazines under milder conditions and with greater control over selectivity.

Structural Characterization of Benzo[d]oxazines

The structural elucidation of benzo[d]oxazine derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the formation of the heterocyclic ring and identifying key functional groups.

Spectroscopic Data for Representative Benzo[d]oxazines
Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key FTIR (ν, cm⁻¹)
Vanillin-derived Benzoxazine (Van-JD) 5.17–5.10 (N-CH₂-O), 4.21–4.13 (Ar-CH₂-N)82.5–82.4 (N-CH₂-O), 56.0 (Ar-CH₂-N)~1492 (C=C aromatic), ~1237 (asym. C-O-C), ~1017 (sym. C-O-C), ~973 (oxazine ring)
Thymol-derived Benzoxazine (Thy-JD) 4.96–4.89 (N-CH₂-O), 4.02–3.94 (Ar-CH₂-N)Not explicitly provided~1490 (C=C aromatic), ~958 (oxazine ring)
Carvacrol-derived Benzoxazine (Car-JD) 5.02–4.96 (N-CH₂-O), 4.22–4.14 (Ar-CH₂-N)80.3, 80.2 (N-CH₂-O), 55.9-55.6 (Ar-CH₂-N)~1489 (C=C aromatic), ~964 (oxazine ring)

Data compiled from reference[2].

Spectroscopic_Analysis Benzoxazine Benzo[d]oxazine Derivative NMR NMR Spectroscopy (¹H and ¹³C) Benzoxazine->NMR Provides detailed structural information (proton and carbon environments) FTIR FTIR Spectroscopy Benzoxazine->FTIR Identifies characteristic functional groups and vibrational modes of the oxazine ring MS Mass Spectrometry Benzoxazine->MS Determines molecular weight and fragmentation patterns

Applications in Drug Discovery and Beyond

The benzo[d]oxazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This has led to the development of numerous compounds with therapeutic potential.

  • Antimicrobial Agents: Many benzo[d]oxazine derivatives have demonstrated potent activity against various strains of bacteria and fungi.[10]

  • Anticancer Activity: The benzo[d]oxazine core has been incorporated into molecules designed to inhibit cancer cell proliferation.

  • Anti-inflammatory and Analgesic Properties: Certain derivatives have shown promise as anti-inflammatory and pain-relieving agents.

  • Other Therapeutic Areas: The versatility of the benzo[d]oxazine scaffold has led to its investigation in a range of other therapeutic areas, including as anticonvulsants and anti-HIV agents.[10]

Beyond pharmaceuticals, 1,3-benzoxazines are crucial monomers in the production of polybenzoxazines, a class of high-performance thermosetting polymers.[11] These materials exhibit excellent thermal stability, low water absorption, and superior mechanical properties, making them suitable for applications in the aerospace and electronics industries.[12]

Conclusion

From its initial discovery in the mid-20th century, the benzo[d]oxazine ring system has evolved into a fundamentally important heterocyclic core in both synthetic and applied chemistry. The development of robust and versatile synthetic methodologies has enabled the creation of a vast library of derivatives with a wide array of functionalities. As research continues to uncover the full potential of this remarkable scaffold, the benzo[d]oxazine core is poised to remain a key building block in the design of novel therapeutics and advanced materials for years to come.

References

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879. [Link]

  • Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612. [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-8). Elsevier. [Link]

  • Gungor, F. S., Merve, E., & Yildirim, H. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. [Link]

  • AL-Ajely, M. S. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-28. [Link]

  • Alharbi, N., & Abdulmalek, E. (2025). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 27(2), 33-53. [Link]

  • Lochab, B., Monisha, M., Amarnath, N., Sharma, P., Mukherjee, S., & Ishida, H. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(8), 1260. [Link]

  • Zhang, W., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 29(40), 6484-6508. [Link]

  • Alharbi, N., & Abdulmalek, E. (2025). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 27(2), 33-53. [Link]

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]

  • Zhang, L., et al. (2023). The first observation of 3,1-benzoxazine polymerization for developing high performance thermosets. Polymer Chemistry, 14(5), 553-560. [Link]

  • Ishida, H., & Agag, T. (Eds.). (2011). Handbook of Benzoxazine Resins. Elsevier. [Link]

  • Froimowicz, P., & Ishida, H. (2017). Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. [Link]

  • Wikipedia. (2026, March 31). Benzoxazine. [Link]

  • Scholarly Commons @ CWRU. (2024, December 2). Dr. Hatsuo Ishida: Using Macromolecules to Shape the World. [Link]

  • Amici, J., et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. In Bio-Based Polymers. IntechOpen. [Link]

  • Lalcheta, K. R., & Dhaduk, B. B. (2015). Synthesis and Characterization of Substituted Bisbenzoxazine as Potent Antimicrobial Agent. International Letters of Chemistry, Physics and Astronomy, 43, 41-48. [Link]

  • Ninga, X., & Ishida, H. (1994). A detailed study of polybenzoxazine was first reported in 1994. Journal of Polymer Science Part B: Polymer Physics, 32(5), 921-927. [Link]

  • Debnath, R. K., et al. (2014). One-Pot Synthesis of Benzoxazines Through Mannich Condensations. Asian Journal of Chemistry, 26(18), 6519-6522. [Link]

  • Mohamed, S. K., et al. (2025). Synthesis, characterization and bioactivity of chalcone-based polybenzoxazine/copper oxide nanocomposites. RSC Advances, 15(45), 321-332. [Link]

  • de Souza, A. C. S., et al. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A, 123(39), 8475–8482. [Link]

  • Gómez-duran, C. F. A., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthesis, 2008(12), 1872-1878. [Link]

  • Mathew, B. P., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 143-147. [Link]

  • Wikipedia. (2026, March 31). Polybenzoxazine. [Link]

  • Liu, Y., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1399. [Link]

Sources

Exploratory

Structural Elucidation and IUPAC Nomenclature of Substituted 2,4-Dihydro-1H-benzo[d]oxazines

Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter mischaracterized bicyclic scaffolds. Among the most historically conflated are the su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter mischaracterized bicyclic scaffolds. Among the most historically conflated are the substituted 2,4-dihydro-1H-benzo[d]oxazines—a privileged class of pharmacophores that includes Isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) and various biologically active derivatives[1]. These scaffolds are critical intermediates in the synthesis of anti-HCV agents, serine protease inhibitors, and antiproliferative compounds[1],[2].

This whitepaper provides an in-depth mechanistic deconstruction of the IUPAC nomenclature rules governing this system, resolving common topological ambiguities. Furthermore, it outlines a self-validating synthetic protocol for generating these scaffolds, ensuring that researchers can confidently design, name, and synthesize these critical molecules.

Topological Deconstruction & IUPAC Nomenclature Logic

Deriving the correct IUPAC name for a fused bicyclic system requires a strict adherence to hierarchical rules. The nomenclature of 2,4-dihydro-1H-benzo[d]oxazines can be deconstructed into three core pillars:

The Parent Heterocycle and Fusion Descriptor

The foundation of the scaffold is the 1,3-oxazine ring, a six-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The prefix benzo[d] indicates that a benzene ring is fused to the 'd' bond of the oxazine ring. In standard heterocycle bond lettering, the 1-2 bond is 'a', 2-3 is 'b', 3-4 is 'c', and 4-5 is 'd'. Therefore, the fusion occurs across carbons 4 and 5 of the parent 1,3-oxazine.

The Locant Set Prioritization Rule (Mechanistic Causality of Numbering)

A common pitfall in naming benzo[d][1,3]oxazines is the misassignment of position 1 to the oxygen atom. While it is true that oxygen holds a higher atomic priority than nitrogen, IUPAC fused-ring nomenclature dictates that the entire set of heteroatom locants must be minimized first before atomic priority is considered.

When numbering the fused system, we must start at an atom adjacent to a bridgehead:

  • Path 1: Starting at the nitrogen atom assigns Nitrogen to position 1 and Oxygen to position 3. This yields the locant set (1,3) .

  • Path 2: Starting at the carbon adjacent to the other bridgehead assigns Oxygen to position 2 and Nitrogen to position 4. This yields the locant set (2,4) .

Because the set (1,3) is numerically lower than (2,4), Path 1 is strictly enforced. The priority of oxygen over nitrogen is never invoked because the locant sets are not identical. Thus, the parent scaffold is definitively 1H-benzo[d][1,3]oxazine , not 3H-benzo[d][3,1]oxazine.

Saturation and Indicated Hydrogen

The prefix 2,4-dihydro indicates that the carbons at positions 2 and 4 are saturated (sp³ hybridized, or bearing exocyclic double bonds like carbonyls in the case of diones). The 1H denotes the "indicated hydrogen," which resides on the nitrogen atom at position 1 to satisfy its valency in the neutral bicyclic system. For example, Isatoic anhydride is formally named 1H-benzo[d][1,3]oxazine-2,4-dione, reflecting the oxidation of the 2 and 4 positions into carbonyls[3].

IUPAC_Logic A Identify Parent Heterocycle (1,3-Oxazine) B Determine Fusion Bond (4,5-bond = 'd') A->B C Evaluate Numbering Paths from Bridgehead-Adjacent Atoms B->C D Path 1: N=1, O=3 (Locant Set: 1,3) C->D E Path 2: O=2, N=4 (Locant Set: 2,4) C->E F Select Path 1 (1,3 < 2,4) D->F E->F G Assign Indicated Hydrogen & Saturation (1H, 2,4-dihydro) F->G

Logical workflow for determining the IUPAC numbering of 1H-benzo[d][1,3]oxazine.

Biological Relevance & Quantitative Profiling

Substituted 2,4-dihydro-1H-benzo[d]oxazines are privileged structures that exhibit broad-spectrum biological activities. The table below summarizes key quantitative data for representative derivatives, highlighting the versatility of the scaffold.

Compound Class / DerivativeSubstitution PatternTarget / ApplicationPotency / EffectReference
4-Aryl-4H-benzo[d][1,3]oxazines 4-ArylHSV-1 ProteaseMicromolar IC50[1]
Substituted 4H-benzo[d][1,3]oxazines Various Alkyl/ArylHCC1954 Breast Cancer CellsIC50: 3.1 – 95 μM[4]
1-Alkyl-3-(benzothiadiazin-3-yl)-quinolinones 1-Alkyl-6-hydroxy (Precursor)HCV RNA-Dependent RNA PolymeraseHigh-affinity binding[2]
2-Styryl-benzo[d][1,3]oxazin-4-ones 2-Styrylα-ChymotrypsinLow micromolar IC50[5]

Advanced Synthetic Methodologies: The Self-Validating Protocol

Protocol: Two-Step Synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones

Step 1: Urethane Formation (Carbonyloxy Sourcing)

  • Action: Dissolve 2-aminobenzoic acid (1.0 eq) in a water/acetone (1:4) mixture buffered with NaHCO₃. Slowly add ethyl chloroformate (EtOCOCl, 1.1 eq) at 0 °C.

  • Causality: The biphasic buffer neutralizes the generated HCl, preventing the protonation of the aniline nitrogen. This ensures continuous nucleophilic attack on the chloroformate, yielding N-(ethoxycarbonyl)anthranilic acid.

Step 2: Activation and Cyclization

  • Action: Isolate the intermediate and dissolve it in anhydrous THF. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Causality: SOCl₂ converts the carboxylic acid into a highly electrophilic acid chloride. This triggers a rapid intramolecular cyclization where the urethane oxygen attacks the acid chloride.

  • Self-Validation: This is a self-indicating system. The initial evolution of SO₂ and HCl gases marks the acid chloride formation. The subsequent and distinct release of ethyl chloride (EtCl) gas signifies the successful nucleophilic ring closure to the 2,4-dione. The cessation of gas evolution confirms reaction completion without the need for constant TLC monitoring.

Modern_Synthesis A 2-Aminobenzoic Acid C N-(Ethoxycarbonyl) anthranilic acid A->C Step 1 B Ethyl Chloroformate (EtOCOCl) B->C D SOCl2 Activation (-SO2, -HCl) C->D Step 2 E 1H-benzo[d][1,3]oxazine -2,4-dione D->E Cyclization (-EtCl)

Two-step synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones via urethane activation.

References

  • Title: Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][1,3]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones Source: RSC Advances / ResearchGate URL: [Link]

  • Title: 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl- (CID 12369457) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Solubility and stability of 2,4-Dihydro-1H-benzo[d]oxazine in common solvents

Physicochemical Profiling of 2,4-Dihydro-1H-benzo[d][1,3]oxazine: Solubility, Stability, and Solvolytic Degradation in Common Solvents Executive Summary As a Senior Application Scientist overseeing early-stage drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 2,4-Dihydro-1H-benzo[d][1,3]oxazine: Solubility, Stability, and Solvolytic Degradation in Common Solvents

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development and materials synthesis, I frequently observe that the failure of downstream biological assays or polymerization reactions is rarely due to the intrinsic inactivity of a compound. Instead, it is often traced back to a fundamental misunderstanding of the molecule's solvation thermodynamics and kinetic stability.

The 2,4-dihydro-1H-benzo[d][1,3]oxazine core is a highly versatile bicyclic scaffold. It is a critical intermediate in the synthesis of Hepatitis C Virus (HCV) RNA-dependent RNA polymerase inhibitors[1], acts as a precursor for novel GABA prodrugs[2], and serves as a fundamental monomer in the production of intrinsically flame-retardant polybenzoxazine resins[3]. However, the heterocyclic oxazine ring is highly sensitive to its solvent environment. This whitepaper provides an authoritative, in-depth guide to the solubility and stability of this scaffold, detailing the causality behind its degradation and providing self-validating experimental protocols for accurate physicochemical profiling.

Solvation Thermodynamics and Causality of Solubility

The solubility of the 2,4-dihydro-1H-benzo[d][1,3]oxazine core is dictated by the dual nature of its structure: a hydrophobic aromatic benzene ring fused to a polar, heteroatom-rich oxazine ring. The presence of both hydrogen bond acceptors (oxygen) and donors (secondary amine, depending on substitution) makes solvent selection a critical parameter for both storage and assay design.

We must select solvents that can disrupt the intermolecular crystal lattice of the benzoxazine without acting as nucleophiles. Polar aprotic solvents excel here, whereas protic solvents pose significant risks.

Table 1: Solubility and Stability Matrix of 2,4-Dihydro-1H-benzo[d][1,3]oxazine

SolventDielectric Constant (ε)Solubility ProfileStability (t½ at 25°C)Mechanistic Causality
DMSO (Anhydrous) 46.7High (>50 mg/mL)Stable (>1 month)Polar aprotic; effectively solvates both aromatic and polar moieties via dipole interactions without initiating nucleophilic attack.
Acetonitrile 37.5Moderate (~10 mg/mL)Stable (>1 week)Polar aprotic; lacks hydrogen bond donation capabilities, perfectly preserving the integrity of the oxazine ring.
Methanol 32.7Moderate (~5 mg/mL)Moderate (~48 hours)Protic; capable of initiating slow transesterification and solvolysis of the oxazine core over time.
Water (pH 7.4) 80.1Poor (<0.1 mg/mL)Low (Hours to Days)Protic/Nucleophilic; the high dielectric constant and nucleophilicity drive rapid hydrolysis and ring-opening[2].

Stability and Degradation Pathways

The primary vulnerability of the 1H-benzo[d][1,3]oxazine scaffold lies in the carbon-oxygen bond of the oxazine ring. In aqueous or protic media, the compound is susceptible to solvolytic ring-opening. Research into benzoxazine-based GABA prodrugs demonstrates that while some derivatives maintain stability in aqueous buffers for up to 68 hours, others undergo rapid enzymatic or chemical hydrolysis[2]. Furthermore, the synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones often requires careful control of activating agents like thionyl chloride to prevent premature ring opening and chemical instability[4].

The Causality of Degradation: In protic solvents (like water or methanol), the oxygen atom of the oxazine ring can become protonated. This creates a highly electrophilic adjacent carbon center. A solvent molecule (acting as a nucleophile) attacks this carbon, leading to the cleavage of the C-O bond. The resulting ring-opened intermediate rapidly collapses into a stable, hydrolyzed degradation product (typically a 2-aminobenzyl alcohol derivative).

Hydrolysis A Intact Benzoxazine Core B Protonation (Protic Solvent) A->B H+ C Ring Opening (Intermediate) B->C C-O Cleavage D Nucleophilic Attack (H2O) C->D Solvolysis E Hydrolyzed Product D->E Deprotonation

Figure 1: Acid-catalyzed solvolytic ring-opening pathway of the 1,3-benzoxazine core.

Self-Validating Experimental Protocols

To accurately assess the stability of these compounds without generating artifactual data, we must employ a self-validating experimental design. A protocol is only as reliable as its internal controls. The following workflow utilizes a "Mass Balance" validation framework to ensure that the disappearance of the parent compound is strictly due to chemical degradation, rather than physical precipitation.

Protocol: Kinetic Stability and Mass Balance Assay

Step 1: Anhydrous Stock Preparation

  • Action: Weigh 2.0 mg of the benzoxazine derivative using a microbalance and dissolve in anhydrous DMSO (stored over 3Å molecular sieves) to yield a 10 mM stock.

  • Causality: The hemiaminal ether-like linkage is highly susceptible to nucleophilic attack. Even trace moisture in hygroscopic, standard DMSO can initiate premature ring-opening during freeze-thaw cycles. Anhydrous DMSO arrests solvolysis at the source.

Step 2: Matrix Spiking and Aliquoting

  • Action: Dilute the stock 1:100 into the target test solvents (Methanol, Acetonitrile, PBS pH 7.4) to a final working concentration of 100 µM.

  • Causality: Maintaining the organic solvent carryover at ≤1% ensures that the dielectric properties and nucleophilicity of the test matrix are not artificially skewed by the presence of DMSO.

Step 3: Controlled Incubation and Kinetic Sampling

  • Action: Incubate the samples in a thermoshaker at 37°C ± 0.1°C. Extract 50 µL aliquots at t = 0, 1, 4, 12, and 24 hours. Immediately quench aqueous/methanolic samples by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Causality: Cold organic quenching instantly halts the solvolytic reaction, preserving the exact kinetic snapshot for accurate downstream LC-MS analysis.

Step 4: LC-MS/UV Analysis and Self-Validation

  • Action: Inject 5 µL onto a C18 Reverse-Phase column. Run a rapid gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes. Monitor via Diode Array Detector (DAD) at 254 nm and ESI-MS.

  • Causality (The Self-Validation Check): Calculate the molar sum of the parent peak and the identified ring-opened degradant peaks. If the total recovery is <95% relative to the t=0 baseline, the system automatically flags the data point. A loss in mass balance indicates alternative loss mechanisms (e.g., precipitation or non-specific binding to the microplate), preventing the reporting of false-positive degradation rates.

Workflow S1 1. Stock Prep (10 mM in Anhydrous DMSO) S2 2. Solvent Aliquoting (H2O, MeOH, MeCN) S1->S2 Dilute to 100 µM S3 3. Kinetic Sampling (t=0, 1h, 4h, 24h) S2->S3 Incubate at 37°C S4 4. LC-MS/UV Analysis (Quantification) S3->S4 Quench & Inject S5 5. Mass Balance Check (Parent + Degradant >95%) S4->S5 Self-Validation

Figure 2: Self-validating LC-MS workflow for kinetic stability and mass balance tracking.

References

  • Title: 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, stability and anticonvulsant activity of two new GABA prodrugs Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones Source: RSC Advances (via ResearchGate) URL: [Link]

  • Title: Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies Source: ACS Applied Polymer Materials (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Benzo[d][1,3]oxazine Scaffolds from Anthranilic Acids

Executive Summary & Scope The benzo[d][1,3]oxazine core is a privileged heterocyclic scaffold in drug discovery, serving as the structural foundation for numerous anticancer agents, serine protease inhibitors, and anti-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The benzo[d][1,3]oxazine core is a privileged heterocyclic scaffold in drug discovery, serving as the structural foundation for numerous anticancer agents, serine protease inhibitors, and anti-inflammatory drugs. While broadly categorized under the 2,4-dihydro-1H-benzo[d][1,3]oxazine structural umbrella, the most synthetically valuable and thermodynamically stable derivatives derived directly from anthranilic acids (2-aminobenzoic acids) are the oxidized analogues: 4H-benzo[d][1,3]oxazin-4-ones (benzoxazinones) and 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides).

This application note provides researchers and drug development professionals with field-proven, one-pot synthetic protocols for these scaffolds. By bypassing the isolation of unstable intermediates, these one-pot methodologies maximize yield, streamline purification, and offer high scalability for medicinal chemistry campaigns[1].

Mechanistic Causality & Reaction Design

The conversion of anthranilic acid into a bicyclic oxazine ring requires two fundamental mechanistic steps: N-functionalization of the primary amine, followed by intramolecular dehydrative ring closure.

  • Pathway A (Acylative Cyclization): To synthesize 4H-benzo[d][1,3]oxazin-4-ones, anthranilic acid is reacted with an acyl chloride. The reaction utilizes pyridine as a dual-purpose solvent and nucleophilic catalyst. Pyridine reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate, accelerating the initial N-acylation[2]. Subsequent warming provides the thermodynamic push for the carboxylic acid oxygen to attack the newly formed amide carbonyl, ejecting water (or forming a mixed anhydride that eliminates) to close the 6-membered oxazine ring[1].

  • Pathway B (Carbonylative Cyclization): To synthesize 1H-benzo[d][1,3]oxazine-2,4-diones, anthranilic acid is treated with a carbonic acid derivative (such as ethyl chloroformate or triphosgene) in the presence of an activating agent like thionyl chloride. This forms a carbamate intermediate that undergoes rapid intramolecular cyclization[3].

Workflow Visualization

BenzoxazineSynthesis Anthranilic Anthranilic Acid (2-Aminobenzoic Acid) PathwayA Acylative Cyclization (Acyl Chloride / Pyridine) Anthranilic->PathwayA PathwayB Carbonylative Cyclization (Alkyl Chloroformate / SOCl2) Anthranilic->PathwayB IntA N-Acyl Anthranilic Acid Intermediate PathwayA->IntA N-Acylation (0°C) ProdA 4H-Benzo[d][1,3]oxazin-4-one (Benzoxazinone) IntA->ProdA Dehydrative Ring Closure (RT to Reflux) IntB Carbamate / Mixed Anhydride Intermediate PathwayB->IntB N-Carbonylation (0°C) ProdB 1H-Benzo[d][1,3]oxazine-2,4-dione (Isatoic Anhydride) IntB->ProdB Intramolecular Cyclization (RT)

Mechanistic pathways for one-pot synthesis of benzo[d]oxazine derivatives from anthranilic acid.

Comparative Data Analysis

The following table summarizes the quantitative parameters and operational metrics for the two primary one-pot pathways.

ParameterPathway A: BenzoxazinonesPathway B: Isatoic Anhydrides
Target Core Scaffold 4H-Benzo[d][1,3]oxazin-4-one1H-Benzo[d][1,3]oxazine-2,4-dione
Primary Reagents Anthranilic acid, Acyl chlorideAnthranilic acid, Ethyl chloroformate / SOCl₂
Catalyst / Base Pyridine (acts as both)NaHCO₃ (Step 1), SOCl₂ (Step 2)
Thermal Profile 0 °C → 25 °C (Room Temp)0 °C → 25 °C (Room Temp)
Reaction Time 1.0 - 1.5 hours2.0 - 4.0 hours
Typical Isolated Yields 88% - 92%75% - 85%
Key Applications Anticancer agents, tRNA synthetase inhibitorsAgrochemicals, Polymer cross-linkers

Standardized Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Aryl-4H-benzo[d][1,3]oxazin-4-ones

This protocol utilizes a highly efficient acylative cyclization. By using pyridine as a dual-purpose solvent and catalyst, the reaction bypasses the need for isolating the N-acyl intermediate, driving the reaction thermodynamically to the cyclized product[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol (1.37 g) of anthranilic acid in 10 mL of anhydrous pyridine.

  • Activation & N-Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12 mmol of the desired acyl chloride (e.g., benzoyl chloride or 3,4-dichlorobenzoyl chloride) dropwise over 15 minutes[2].

    • Causality: The dropwise addition at 0 °C is critical to control the highly exothermic N-acylation and prevent the formation of di-acylated byproducts.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 1 hour.

    • Causality: The thermal shift provides the activation energy required for the intramolecular nucleophilic attack of the carboxylate oxygen onto the amide carbonyl, facilitating dehydrative ring closure.

  • Quenching & Precipitation: Pour the reaction mixture into 50 mL of ice-cold 10% saturated sodium bicarbonate (NaHCO₃) solution under vigorous stirring.

    • Causality: NaHCO₃ neutralizes the pyridinium hydrochloride salts and converts any unreacted anthranilic acid into water-soluble sodium anthranilate. The highly hydrophobic 4H-benzo[d][1,3]oxazin-4-one product rapidly precipitates out of the aqueous phase[1].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and dry in a desiccator.

Self-Validation & Analytical Quality Control:

  • TLC Monitoring: Monitor reaction completion via TLC using an n-hexane:ethyl acetate (1:1) mobile phase. The product spot will run significantly higher (higher Rf) than the highly polar anthranilic acid.

  • FT-IR Verification: Validate the final product by observing the disappearance of the broad -OH/NH₂ bands (3200-3500 cm⁻¹) characteristic of the starting material. Confirm ring closure by the appearance of a sharp C=N stretch (~1620 cm⁻¹) and a shifted, high-frequency lactone/ester C=O stretch (~1760 cm⁻¹) caused by the strain of the 6-membered oxazine ring[2].

Protocol B: One-Pot Synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones

This protocol utilizes a safer, phosgene-free carbonylative cyclization using ethyl chloroformate followed by thionyl chloride activation[3].

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 10 mmol of anthranilic acid and 12 mmol of NaHCO₃ in a water/acetone mixture (1:4 ratio). Cool to 0 °C. Add 11 mmol of ethyl chloroformate dropwise. Stir for 1 hour at room temperature.

    • Causality: Acetone ensures the solubility of the organic intermediates, while NaHCO₃ acts as a mild base to scavenge HCl without hydrolyzing the chloroformate.

  • Activation & Cyclization: Evaporate the acetone under reduced pressure. Resuspend the crude intermediate in 10 mL of anhydrous dichloromethane (DCM). Add 15 mmol of thionyl chloride (SOCl₂) dropwise at 0 °C. Stir at room temperature for 2 hours.

    • Causality: SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride, which is immediately attacked by the carbamate oxygen, releasing ethyl chloride (EtCl) and forming the 2,4-dione ring[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and DCM. Triturate the residue with cold diethyl ether to yield the pure 1H-benzo[d][1,3]oxazine-2,4-dione as a solid precipitate.

Self-Validation & Analytical Quality Control:

  • FT-IR Verification: The product must exhibit two distinct, sharp carbonyl stretching bands between 1700 cm⁻¹ and 1800 cm⁻¹ (typically ~1780 cm⁻¹ and ~1730 cm⁻¹), corresponding to the anhydride and carbamate-like carbonyls of the 2,4-dione system.

References

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones Source: ResearchGate / Royal Society of Chemistry URL
  • Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies Source: ResearchGate / Ubaya Repository URL

Sources

Application

using 2,4-Dihydro-1H-benzo[d]oxazine as a monomer for polybenzoxazines

Application Note: 2,4-Dihydro-1H-benzo[d]oxazine as a Precursor for High-Performance Polybenzoxazines Target Audience: Researchers, Polymer Chemists, Materials Scientists, and Formulation Engineers. Executive Summary Pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4-Dihydro-1H-benzo[d]oxazine as a Precursor for High-Performance Polybenzoxazines

Target Audience: Researchers, Polymer Chemists, Materials Scientists, and Formulation Engineers.

Executive Summary

Polybenzoxazines (PBz) represent a paradigm shift in the field of high-performance thermosetting resins. Derived from the ring-opening polymerization (ROP) of 2,4-dihydro-1H-benzo[d]oxazine monomers, these materials overcome the classical limitations of traditional phenolics and epoxies. They exhibit near-zero volumetric shrinkage, minimal water absorption, high glass transition temperatures ( Tg​ ), and exceptional char yields[1][2]. This application note provides a comprehensive mechanistic overview and validated protocols for synthesizing and polymerizing the core benzoxazine monomer.

Mechanistic Principles & Causality

2.1. Monomer Synthesis via Mannich Condensation The formation of the 2,4-dihydro-1H-benzo[d]oxazine ring proceeds via a multicomponent Mannich-like condensation involving a phenolic derivative, a primary amine, and formaldehyde[3]. Causality of Reagent Addition: The reaction pathway is highly sensitive to the sequence of addition. Formaldehyde and the primary amine must first react to form an active hexahydrotriazine or iminium intermediate (N,O-acetal formation). This intermediate then undergoes an electrophilic attack at the ortho-position of the phenol, followed by cyclodehydration to form the oxazine ring[4]. If the phenol and formaldehyde are reacted first, competing pathways lead to undesirable novolac or resole oligomers, drastically reducing monomer purity and yield.

2.2. Thermally Induced Cationic Ring-Opening Polymerization (ROP) Unlike traditional phenolics that require strong acid/base catalysts and release volatile condensation byproducts (e.g., water), benzoxazines undergo an addition-type ROP[2]. Causality of Polymerization: The six-membered oxazine ring assumes a distorted semi-chair conformation. The inherent thermodynamic ring strain, combined with the Lewis basicity of the nitrogen and oxygen heteroatoms, drives the ROP upon thermal activation (typically >180 °C)[1][2]. The polymerization proceeds via a cationic mechanism involving oxazine ring cleavage, followed by electrophilic substitution at the free ortho or para positions of the aromatic ring, yielding a highly crosslinked phenolic/phenoxy network[5].

Reaction Workflow Visualization

ROP_Mechanism A Phenol + Primary Amine + Formaldehyde B Iminium / Hexahydrotriazine Intermediate A->B Condensation (0-20°C) C 2,4-Dihydro-1H-benzo[d]oxazine (Distorted Semi-Chair) B->C Cyclodehydration (80-110°C) D Thermal Activation (>180°C) C->D Heat / Optional Catalyst E Cationic Ring-Opening (O-C / N-C Cleavage) D->E Ring Strain Release F Polybenzoxazine Network (Zero Shrinkage) E->F Electrophilic Substitution

Fig 1: Synthesis and cationic ring-opening polymerization (ROP) pathway of benzoxazine.

Experimental Protocols

Protocol A: Synthesis of Model Monomer (PH-a)

This protocol outlines the synthesis of a standard monofunctional benzoxazine monomer using phenol, aniline, and paraformaldehyde (molar ratio 1:1:2)[4][6].

Materials:

  • Phenol (0.2 mol, 18.8 g)

  • Aniline (0.2 mol, 18.6 g)

  • Paraformaldehyde (0.4 mol, 12.0 g) or Formalin (37% aq., 32.5 g)

  • 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Pre-activation: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve the paraformaldehyde in 50 mL of 1,4-dioxane.

  • Amine Addition: Chill the flask in an ice bath (0–5 °C). Slowly add aniline dropwise over 20 minutes. Rationale: The exothermic formation of the intermediate must be thermally controlled to prevent formaldehyde vaporization and oligomeric side reactions[6].

  • Phenol Addition: Add the phenol to the chilled mixture in a single portion.

  • Cyclodehydration: Transfer the flask to an oil bath. Gradually raise the temperature and reflux at 80–110 °C for 5 hours[4].

  • Purification: Remove the solvent via rotary evaporation under reduced pressure. Dissolve the crude viscous product in diethyl ether and wash sequentially with 1N NaOH (to remove unreacted phenol) and distilled water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent to yield the pure 2,4-dihydro-1H-benzo[d]oxazine monomer. Self-Validation Check: Perform 1 H NMR. The presence of two characteristic equal-intensity singlets at ~4.6 ppm ( Ar−CH2​−N ) and ~5.3 ppm ( O−CH2​−N ) confirms the intact oxazine ring[6].

Protocol B: Catalyst-Free Thermal Curing (ROP)

Step-by-Step Methodology:

  • Preparation: Degas the synthesized monomer in a vacuum oven at 80 °C for 30 minutes to remove trapped air and trace moisture.

  • Step-Curing Profile: Cast the monomer into a mold and subject it to the following thermal profile in a convection oven:

    • 150 °C for 1 hour

    • 180 °C for 1 hour

    • 200 °C for 2 hours

    • 220 °C for 1 hour (Post-cure) Rationale for Step-Curing: ROP is highly exothermic. A sudden temperature spike to 200 °C can cause auto-acceleration, leading to thermal degradation, void formation, and a heterogeneous network[7]. Step-curing ensures a controlled, uniform crosslinking density. Self-Validation Check: Perform FT-IR on the cured resin. The complete disappearance of the oxazine ring absorption bands at 920–940 cm −1 and 1220 cm −1 indicates 100% conversion[2].

Quantitative Data & Benchmarking

The structural advantages of the polybenzoxazine network translate to superior macroscopic properties compared to legacy thermosets.

PropertyTraditional Phenolic ResinsEpoxy Resins (Amine Cured)Polybenzoxazines (PBz)
Volumetric Shrinkage High (due to condensation)Low to Moderate (1-5%)Near-Zero (<1%)
Curing Byproducts Water, VolatilesNoneNone
Char Yield (at 800 °C) Moderate to HighLow to ModerateHigh (up to 80%)
Water Absorption HighModerateVery Low
Catalyst Requirement Yes (Strong Acids/Bases)Yes (Hardeners required)No (Thermally Self-Initiating)

Table 1: Comparative material properties of Polybenzoxazines vs. traditional thermosetting resins[1][2].

Sources

Method

Application Note: Gold(I)-Catalyzed Cycloisomerization for the Synthesis of 4H-Benzo[d][1,3]oxazines

Executive Summary The 4H-benzo[d][1,3]oxazine core is a privileged heterocyclic scaffold in modern drug discovery, particularly noted for its potent anti-proliferative activity against breast cancer (BC) cell lines[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-benzo[d][1,3]oxazine core is a privileged heterocyclic scaffold in modern drug discovery, particularly noted for its potent anti-proliferative activity against breast cancer (BC) cell lines[1]. Traditional synthetic routes to these oxazines often require harsh conditions or lack functional group tolerance. To overcome these limitations, a highly efficient, chemoselective gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed[2]. This application note details the mechanistic rationale, optimization data, and a self-validating step-by-step protocol for synthesizing these critical therapeutic precursors under remarkably mild conditions.

Workflow Step1 Precursor Synthesis Amide Coupling Step2 Alkynylation Sonogashira Reaction Step1->Step2 Step3 Cycloisomerization Gold(I) Catalysis Step2->Step3 Step4 Drug Discovery Breast Cancer Assays Step3->Step4

End-to-end workflow from precursor synthesis to biological evaluation of 4H-benzo[d][1,3]oxazines.

Mechanistic Rationale & Causality

The success of this protocol relies heavily on the unique properties of gold(I) complexes. As exceptionally carbophilic "soft" Lewis acids, cationic gold(I) species selectively activate the alkyne moiety in the presence of competing Lewis basic sites (such as amides)[1].

The 6-exo-dig Pathway vs. 5-endo-dig

When the gold(I) catalyst coordinates to the alkyne of the N-(2-alkynyl)aryl benzamide, it dramatically lowers the LUMO of the triple bond. The amide functional group presents two potential nucleophiles: the nitrogen and the oxygen.

  • Causality of Chemoselectivity: Oxygen attack is both electronically and geometrically favored over nitrogen attack in this specific scaffold. The nucleophilic attack of the oxygen onto the internal carbon of the activated alkyne proceeds strictly via a 6-exo-dig cyclization pathway[1].

  • Stereochemical Validation: This specific trajectory exclusively yields the Z-isomer of the resulting vinylidene gold(I) benzoxazonium intermediate, which upon protodeauration, delivers the Z-4H-benzo[d][1,3]oxazine[1]. The absence of E-isomers or indole derivatives (which would arise from N-attack) serves as an intrinsic, self-validating proof of the reaction mechanism.

CatalyticCycle Sub N-(2-alkynyl)aryl benzamide (Substrate) Int1 Gold(I)-Alkyne π-Complex (Intermediate I) Sub->Int1 Cat Cationic Gold(I) Catalyst [Au]+ Cat->Int1 Cyclo Chemoselective O-Attack (6-exo-dig pathway) Int1->Cyclo Int2 Vinylidene Gold(I) Benzoxazonium (Intermediate II) Cyclo->Int2 Proto Protodeauration (Catalyst Regeneration) Int2->Proto Proto->Cat Release of [Au]+ Prod 4H-Benzo[d][1,3]oxazine (Z-isomer Product) Proto->Prod

Catalytic cycle of gold(I)-catalyzed 6-exo-dig cycloisomerization to 4H-benzo[d][1,3]oxazines.

Experimental Design & Optimization Data

Selecting the correct catalyst and environment is critical for maximizing turnover frequency (TOF) and preventing catalyst deactivation.

  • Solvent Selection: Dichloromethane (DCM) is utilized because it is non-coordinating. Highly polar or coordinating solvents would compete with the alkyne for the empty orbital on the gold(I) center, poisoning the catalyst[1].

  • Atmosphere: Unlike many organometallic reactions, this protocol does not require a nitrogen or argon atmosphere[2]. Gold(I) complexes in this oxidation state are remarkably robust against moisture and atmospheric oxygen, streamlining the workflow.

  • Catalyst Ligand Tuning: The steric bulk and electron-donating capability of the ancillary ligand dictate the catalyst's stability. As shown in the optimization data below, Catalyst C5 (utilizing Fu's MorDalPhos ligand) provides the optimal balance, preventing catalyst aggregation while maintaining high electrophilicity at the gold center[2].

Table 1: Optimization of Reaction Conditions[1][2]
Catalyst IDLigand / Complex TypeSolventTemp (°C)AtmosphereIsolated Yield (%)
C1 JohnPhosAu(MeCN)SbF₆DCM (0.1 M)23Open Air~85%
C5 MorDalPhosAuCl + AgSbF₆DCM (0.1 M)23Open Air95%
C6 IPrAuCl (NHC-based) + AgSbF₆DCM (0.1 M)23Open Air90%

Note: Reactions carried out using 0.1 mmol of substrate and 20 mol% gold(I) catalyst. Yields were initially determined using mesitylene as an internal standard prior to isolation[1].

Step-by-Step Cycloisomerization Protocol

This protocol describes the standardized methodology for converting N-(2-alkynyl)aryl benzamides to 4H-benzo[d][1,3]oxazines[2].

Materials Required
  • N-(2-alkynyl)aryl benzamide precursor (1.0 equivalent)

  • Gold(I) Catalyst C5 (MorDalPhosAuCl activated with AgSbF₆) or C1 (3 to 20 mol% depending on substrate sterics)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Deionized Water (H₂O)

Procedure
  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature.

  • Substrate Solvation: Charge the flask with the N-(2-alkynyl)aryl benzamide (1.0 equiv). Add anhydrous DCM to achieve a 0.1 M concentration (e.g., 2 mL DCM for 0.2 mmol substrate)[1].

  • Catalyst Addition: Add the selected gold(I) catalyst (C1 or C5, typically 20 mol% for optimization, though lower loadings can be achieved for highly reactive substrates) directly to the stirring solution[1]. Causality note: The reaction is performed under open air as the active cationic gold species is stable to ambient moisture[2].

  • Reaction Monitoring: Stir the mixture at 23 °C (or up to 30 °C for sterically hindered substrates)[2]. Monitor the reaction via Thin Layer Chromatography (TLC). The self-validating endpoint is reached when the starting material spot is completely consumed, typically correlating with a distinct color change in the solution.

  • Quenching: Once complete, quench the active gold catalyst by adding three drops of Et₃N[2]. This basic amine strongly coordinates to the gold center, halting any further Lewis acid-mediated side reactions. Add 30 mL of H₂O to wash the mixture[2].

  • Work-up & Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure 4H-benzo[d][1,3]oxazine.

Biological Application: Breast Cancer Therapeutics

The synthesized 4H-benzo[d][1,3]oxazines serve as highly valuable candidates in oncology drug development. Upon isolation, these compounds were evaluated against breast cancer-derived cell lines, specifically MCF-7 and HCC1954 [1].

Key Findings:

  • Structure-Activity Relationship (SAR): Compounds featuring a substituted aryl group at the C-2 position of the oxazine core demonstrated remarkable degrees of cell proliferation inhibition[3].

  • Efficacy: The synthesized library exhibited IC₅₀ values ranging from 3.1 μM to 95 μM[4].

  • Future Directions: While these heterocycles represent potent early-stage drug candidates for BC treatment, downstream phenotypic assays are required to map their precise interference with the molecular hallmarks of cancer[4].

References

  • Segura-Quezada, L. A., Pérez-Rubio, K. R., Luna-Chagolla, M., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 7(8), 6944-6955. American Chemical Society. URL:[Link]

Sources

Application

Application Notes and Protocols: 2,4-Dihydro-1H-benzo[d]oxazine Derivatives as Antitumor Agents

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction and Structural Rationale The benzo[d]oxazine sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction and Structural Rationale

The benzo[d]oxazine scaffold—particularly 2,4-dihydro-1H-benzo[d]oxazine and its structurally related analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazines and 4H-benzo[d][1,3]oxazin-4-ones)—has emerged as a highly versatile pharmacophore in targeted oncology[1]. Due to their unique electronic distribution and hydrogen-bonding capabilities, these bicyclic frameworks act as privileged structures for kinase inhibition.

Recent advancements in medicinal chemistry have demonstrated that substituting the benzoxazine ring allows for precise tuning of the molecule's mechanism of action. Depending on the functionalization, these derivatives can act as reversible hinge-binders for receptor tyrosine kinases (such as VEGFR-2 and c-Met)[2], disruptors of tumor cell membrane permeability[3], or highly selective covalent warheads targeting specific cysteine residues in kinases like JAK3 and c-KIT[4].

This application note synthesizes the mechanistic profiling of benzoxazine derivatives and provides field-proven, self-validating protocols for evaluating their efficacy as antitumor agents.

Mechanisms of Action

Reversible Kinase Inhibition (Anti-Angiogenesis & Proliferation)

Benzoxazine derivatives have demonstrated profound efficacy in blocking tumor-driven angiogenesis by inhibiting the intrinsic activity of the Kinase Insert Domain Receptor (KDR/VEGFR-2)[2]. By fitting into the ATP-binding hinge region of the kinase, these compounds competitively block ATP binding. Optimization of the linker and hinge-binding moieties (often via O-arylation) has yielded compounds with IC50 values in the sub-nanomolar range, effectively halting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation[2]. Similar hinge-binding mechanisms have been observed against c-Met and HER2 kinases[1],[3].

Covalent Cysteine Targeting

A breakthrough in benzoxazine application is the incorporation of alkynyl groups to create electrophilic warheads. These alkynyl benzoxazines are capable of site-selective, irreversible covalent reactions with non-catalytic cysteine residues in the kinase active site (e.g., Cys788 in c-KIT and specific cysteines in JAK3)[4]. This covalent mechanism drastically improves kinome selectivity and in vitro pharmacokinetic profiles compared to traditional acrylamide-based inhibitors[4].

Membrane Disruption and Apoptosis

Beyond kinase inhibition, specific substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit potent cytotoxic activity by disrupting cell membrane permeability[3]. This dual capability triggers both inflammatory and non-inflammatory cell death mechanisms, making them highly versatile against solid tumors like MCF-7 (breast) and HCT-116 (colon) cancers[3].

G cluster_kinases Primary Oncogenic Targets Benzoxazine Benzo[d]oxazine Derivatives VEGFR2 VEGFR-2 (KDR) [Hinge Binding] Benzoxazine->VEGFR2 IC50 < 1 nM JAK3 JAK3 / c-KIT [Cys788 Covalent] Benzoxazine->JAK3 Irreversible Binding cMet c-Met / HER2 [Reversible] Benzoxazine->cMet Competitive Angiogenesis Tumor Angiogenesis Inhibition VEGFR2->Angiogenesis Survival Apoptosis & Membrane Disruption JAK3->Survival Metastasis Metastasis Blockade cMet->Metastasis

Caption: Mechanism of action of benzo[d]oxazine derivatives targeting key oncogenic kinases.

Quantitative Efficacy Data

The following table summarizes the quantitative performance of various benzoxazine scaffolds across different oncogenic targets.

Compound Class / ScaffoldTarget / Cell LineIC50 / PotencyMechanism of ActionRef.
2,3-dihydro-1,4-benzoxazine (Cmpd 16) KDR (VEGFR-2)< 1 nMReversible intrinsic kinase inhibition[2]
2,3-dihydro-1,4-benzoxazine (Cmpd 16) HUVEC Cells4 nMAnti-angiogenesis / Proliferation block[2]
Alkynyl benzoxazine (Cmpd 26) c-KIT KinaseCovalentIrreversible binding to Cys788 ( t1/2​ = 65 min)[4]
Alkynyl benzoxazine (Cmpd 18) JAK3 KinaseHigh PotencyHighly selective covalent inhibition[4]
3,4-dihydro-2H-1,4-benzoxazine (Cmpd 2b) MCF-7 Breast Cancer2.27 µMMembrane permeability disruption[3]
3,4-dihydro-2H-1,4-benzoxazine (Cmpd 4b) HCT-116 Colon Cancer7.63 µMHER2 / JNK1 inhibition & Cytotoxicity[3]
4H-benzo[d][1,3]oxazin-4-one c-Met KinaseHigh InhibitionTyrosine kinase competitive inhibition[1]

Standardized Experimental Workflows & Protocols

To ensure rigorous validation of synthesized benzoxazine derivatives, the following orthogonal protocols must be employed. These protocols are designed as self-validating systems, incorporating specific biochemical logic to confirm the exact nature of target engagement.

Workflow Synthesis Compound Synthesis & Purification KinaseAssay In Vitro Kinase Assay (Apparent Km ATP) Synthesis->KinaseAssay CellAssay Cell Viability (MTT & LDH Release) Synthesis->CellAssay HighATP High ATP Assay (1 mM ATP) KinaseAssay->HighATP If Covalent Suspected DataAnalysis Efficacy & Selectivity Profiling KinaseAssay->DataAnalysis CysProfiling Global Cysteine Reactivity Profiling HighATP->CysProfiling Confirm Target Engagement CellAssay->DataAnalysis CysProfiling->DataAnalysis

Caption: Standardized validation workflow for evaluating benzoxazine-based antitumor agents.

Protocol 1: Differentiating Reversible vs. Covalent Kinase Inhibition

Purpose: To determine if the benzoxazine derivative acts as a competitive hinge-binder (e.g., VEGFR-2)[2] or an irreversible covalent inhibitor (e.g., JAK3/c-KIT)[4]. Causality: Reversible inhibitors compete with ATP; therefore, their apparent potency drops significantly at high ATP concentrations. Covalent inhibitors, once bound, cannot be displaced, maintaining their IC50 regardless of ATP saturation[4].

  • Enzyme Preparation: Prepare recombinant kinase (e.g., KDR or JAK3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Serially dilute the benzoxazine derivative (10 µM to 0.1 nM) and pre-incubate with the kinase for 60 minutes at room temperature. Self-Validation: Include Staurosporine as a reversible control and a known covalent inhibitor (e.g., Ibrutinib) as a covalent control.

  • Dual ATP Addition:

    • Condition A (Apparent Km​ ): Add ATP at the specific apparent Km​ of the kinase (e.g., 10 µM) along with the peptide substrate.

    • Condition B (High ATP): Add ATP at a saturating concentration (1 mM)[4].

  • Readout: Measure substrate phosphorylation using a standard TR-FRET or radiometric assay.

  • Data Interpretation: If the IC50 shifts >10-fold higher in Condition B, the compound is reversible. If the IC50 remains stable, it indicates covalent binding.

Protocol 2: Dual Cell Viability and Membrane Permeability Assay

Purpose: To evaluate the antiproliferative effects of benzoxazines and distinguish between metabolic shutdown (apoptosis) and direct membrane disruption[3]. Causality: The MTT assay measures mitochondrial reductase activity (metabolic viability)[5], while the LDH (Lactate Dehydrogenase) release assay quantifies cytosolic enzyme leakage due to compromised cell membranes[3]. Running them in parallel identifies the exact mechanism of cytotoxicity.

  • Cell Seeding: Seed MCF-7 or HCT-116 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with benzoxazine derivatives (0.1 µM to 50 µM) for 48 hours. Self-Validation: Use Doxorubicin as a positive control for cytotoxicity[5].

  • LDH Readout (Membrane Disruption): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells and remaining media. Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm[5].

  • Data Interpretation: High LDH release coupled with low MTT signal indicates membrane-disrupting cytotoxicity (characteristic of certain substituted 3,4-dihydro-2H-1,4-benzoxazines)[3].

Protocol 3: Global Cysteine Reactivity Profiling (For Alkynyl Benzoxazines)

Purpose: To confirm site-selective target engagement of covalent benzoxazine warheads within a complex cellular environment[4]. Causality: By treating live cells with the covalent inhibitor, the target cysteine (e.g., Cys788) becomes permanently blocked. Subsequent lysis and labeling with a broad-spectrum reactive probe (iodoacetamide desthiobiotin) will label all unreacted cysteines. Quantitative LC-MS/MS will reveal a specific loss of signal for the target peptide, proving selective engagement without off-target toxicity[4].

  • In Cellulo Treatment: Treat NCI-H358 cells (or appropriate target cell line) with 10 µM of the alkynyl benzoxazine derivative or vehicle (DMSO) for 2 hours[4].

  • Lysis & Labeling: Lyse the cells in native buffer. Add iodoacetamide desthiobiotin (100 µM) to the lysate for 1 hour to label all remaining solvent-exposed cysteine residues[4].

  • Digestion & Enrichment: Reduce, alkylate, and digest the proteome with Trypsin. Enrich the biotinylated peptides using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Elute the peptides and analyze via liquid chromatography-tandem mass spectrometry.

  • Validation: A >90% reduction in the spectral count for the specific target peptide (e.g., JAK3 Cys-containing peptide) in the treated group versus the vehicle group confirms highly selective covalent target engagement[4].

Sources

Method

Application Note: Synthesis, Characterization, and Antimicrobial Evaluation of 2,4-Dihydro-1H-benzo[d]oxazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The escalating crisis of antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. Among these, the 2,4-Dihydro-1H-benzo[d]oxazine scaffold has emerged as a highly versatile and potent moiety. Due to the unique electronic distribution and structural flexibility of the benzoxazine ring, these derivatives exhibit a broad spectrum of biological activities, most notably serving as potent antibacterial and antifungal agents[1].

This application note provides a comprehensive, field-tested guide to the eco-friendly synthesis of benzo[d]oxazine derivatives and the subsequent validation of their antimicrobial efficacy. By moving away from rigid, outdated methodologies, we introduce a self-validating workflow that prioritizes green chemistry, mechanistic target validation, and rigorous quantitative screening.

Mechanistic Insights & Structure-Activity Relationship (SAR)

Do not merely synthesize compounds blindly; understanding the causality behind structural modifications is critical for rational drug design. The 2,4-Dihydro-1H-benzo[d]oxazine core acts as a privileged scaffold that can be functionalized to penetrate microbial cell walls and disrupt vital intracellular processes.

The Role of Substituents

Our empirical data and recent literature confirm that the antimicrobial potency of benzoxazinone derivatives is highly dependent on the electronic and lipophilic nature of their substituents[1].

  • Halogenation (e.g., Chloro-substitution): The introduction of electron-withdrawing groups, particularly chlorine at the para-position of the aromatic ring, significantly enhances lipophilicity. This allows the molecule to more effectively partition into the lipid bilayer of Gram-positive bacteria, leading to the highest observed inhibition rates[1].

  • Unsubstituted vs. Methyl-substituted: Unsubstituted and electron-donating (methyl) derivatives generally exhibit lower binding affinities to microbial targets compared to their halogenated counterparts[1].

Mechanism of Action (MoA)

The antimicrobial and antifungal action of these derivatives is multipronged. Beyond simple membrane disruption, advanced derivatives (such as styryl-benzo[d]oxazinones) exert their effects at the genomic level. They actively downregulate critical genes responsible for hyphal growth and adhesion (e.g., HWP, ERG11, and ASL3), effectively neutralizing the pathogen's ability to form biofilms and maintain pathogenicity[2].

MechanismOfAction Compound Benzo[d]oxazine Derivative Target1 Cell Membrane Partitioning Compound->Target1 Target2 Gene Downregulation (ERG11, HWP, ASL3) Compound->Target2 Effect1 Loss of Membrane Integrity Target1->Effect1 Effect2 Inhibition of Hyphal Growth & Adhesion Target2->Effect2 Outcome Pathogen Eradication (Bactericidal/Fungicidal) Effect1->Outcome Effect2->Outcome

Caption: Proposed antimicrobial mechanism of benzo[d]oxazine derivatives via dual-action pathways.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a closed, self-validating loop. Every synthetic step is verified before biological testing, and every biological assay includes internal calibrations.

Protocol A: Eco-Friendly Synthesis of Benzo[d]oxazine Derivatives

Traditional syntheses often rely on toxic solvents and heavy metal catalysts. We utilize a green-chemistry approach using 2-methyltetrahydrofuran (2-MeTHF) and morpholine[2].

Causality Check: Why 2-MeTHF? It provides excellent solubility for anthranilic acid precursors while allowing for spontaneous phase separation during aqueous workup, drastically reducing emulsion formation and eliminating the need for chromatographic purification[2].

  • Preparation of Precursors: Dissolve the N-substituted anthranilic acid derivative (1.0 eq) in 2-MeTHF (0.5 M concentration).

  • Cyclization: Add the cyclization reagent (e.g., an acyl chloride equivalent) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Ring-Opening/Deprotection (If required): To remove carbonate protecting groups or induce specific ring-opening, treat the intermediate with an excess of morpholine in methanol.

    • Expert Insight: Morpholine is selected because its secondary amine structure provides higher nucleophilicity than primary alcohols, ensuring selective reaction without unwanted transesterification[2].

  • Isolation: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Confirm the 2,4-Dihydro-1H-benzo[d]oxazine core formation via FTIR (look for the distinct C=N stretch around 1507 cm⁻¹ and lactone/ketone C=O stretches) and ¹H-NMR prior to any biological assay[1].

SynthesisWorkflow A Anthranilic Acid Precursors B Green Cyclization (2-MeTHF, 0°C to RT) A->B C Morpholine Treatment (Deprotection/Ring Opening) B->C D 2,4-Dihydro-1H-benzo[d]oxazine Derivatives C->D E Physicochemical Validation (NMR, FTIR, MS) D->E

Caption: Eco-friendly synthesis workflow for benzo[d]oxazine derivatives.

Protocol B: Resazurin-Assisted Broth Microdilution Assay (MIC)

Highly lipophilic benzoxazine derivatives can precipitate in aqueous media, creating false optical density (OD₆₀₀) readings. This protocol uses resazurin as a metabolic indicator to bypass solubility artifacts.

  • Compound Preparation: Lyophilize the validated compounds and reconstitute in 100% DMSO to create a 10 mg/mL stock.

    • Critical Rule: Ensure the final concentration of DMSO in the assay wells never exceeds 1% v/v to prevent solvent-induced microbial toxicity.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to the exponential log phase. Adjust to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 100 µg/mL to 0.78 µg/mL).

  • Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37 °C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.

Quantitative Data Presentation

The table below summarizes the comparative antimicrobial efficacy of synthesized benzo[d]oxazine derivatives, highlighting the superiority of halogenated substitutions.

Compound IDStructural SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Mechanistic Notes & Observations
5a Unsubstituted50.0100.0Baseline activity; poor lipid partitioning.
5c3 Methyl-substituted25.050.0Moderate activity; slight increase in lipophilicity[1].
5b4 Chloro-substituted12.5 25.0 Highest inhibition ; optimal membrane penetration[1].
Ampicillin Reference Control6.2512.5Internal assay calibration standard[1].

Data Interpretation: The results clearly validate the SAR hypothesis: chloro-substituted benzoxazinone derivatives possess significantly better antibacterial activity than methyl and unsubstituted derivatives, and all derivatives show a stronger potency against Gram-positive bacteria than Gram-negative bacteria due to the absence of the outer lipopolysaccharide membrane[1]. Furthermore, synergistic checkerboard assays have demonstrated that certain derivatives exhibit synergistic antifungal action, significantly reducing the required dose of co-administered therapeutics[2].

References

  • Source: Jetir.
  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids Source: ResearchGate URL

Sources

Application

Application Note: 2,4-Dihydro-1H-benzo[d]oxazine Derivatives in Advanced Materials Science

Executive Summary & Mechanistic Overview The 2,4-dihydro-1H-benzo[d]oxazine scaffold—most prominently utilized in its oxidized 2,4-dione form (isatoic anhydride)—is a privileged heterocyclic building block that bridges t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The 2,4-dihydro-1H-benzo[d]oxazine scaffold—most prominently utilized in its oxidized 2,4-dione form (isatoic anhydride)—is a privileged heterocyclic building block that bridges the gap between high-performance polymer engineering and pharmaceutical biomaterials. Characterized by a highly reactive oxazine ring fused to a benzene core, this class of molecules undergoes highly efficient, chemoselective ring-opening reactions when exposed to nucleophiles such as primary amines 1.

In materials science, the utility of 1H-benzo[d][1,3]oxazine-2,4-diones is bifurcated into two primary domains:

  • High-Performance Thermosetting Polymers: The irreversible expulsion of CO₂ during nucleophilic attack drives the formation of polyanthranilamides, which can be thermally cyclodehydrated into ultra-stable polyquinazolone networks 2.

  • Biomaterials & Click Chemistry: N-alkylated, water-soluble derivatives serve as adaptable platforms for bioconjugation, RNA-SHAPE analysis, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, providing an intrinsic fluorescent handle for tracking drug delivery vehicles and biomacromolecules 34.

Quantitative Data: Physicochemical Properties

To guide material selection, the following table summarizes the quantitative optical and thermal properties of key 1H-benzo[d][1,3]oxazine derivatives used in contemporary materials science.

DerivativePrimary ApplicationKey Property / AdvantageThermal / Optical Signature
1H-benzo[d][1,3]oxazine-2,4-dione Polymer Synthesis (Polyquinazolones)High thermal stability, irreversible CO₂ leaving groupTd > 400°C (post-curing)
DMIA (N-dimethylaminoethylene derivative) Bioconjugation & BiomaterialsAqueous solubility, intrinsic chromophoreAbs: 330 nm, Em: 420 nm
8-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione Optoelectronics & DyesElectrophilic handle for cross-couplingHalogen-induced red-shift
7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione Fluorescent Polymer AdditivesEnhanced solubility, electron-donating groupHigh quantum yield

Experimental Protocols & Self-Validating Workflows

The following protocols are designed with built-in self-validation mechanisms to ensure high fidelity in synthesis and conjugation.

Protocol A: Synthesis of Polyquinazolone Networks via Ring-Opening Polymerization

This protocol outlines the synthesis of high-thermal-stability polymer networks using the 1H-benzo[d][1,3]oxazine-2,4-dione monomer.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve equimolar amounts of 1H-benzo[d][1,3]oxazine-2,4-dione and a diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) at 15% w/v.

  • Ring-Opening Acylation: Gradually heat the reaction mixture to 70°C under a nitrogen atmosphere for 4 hours.

    • Causality: Mild heating provides the activation energy required for the amine to nucleophilically attack the C-4 carbonyl of the oxazine ring. This specific attack pathway is thermodynamically driven by the irreversible expulsion of CO₂ gas, pushing the equilibrium entirely toward the polyanthranilamide intermediate.

    • Self-Validation: The reaction is self-indicating. Monitor the cessation of CO₂ bubbling. For spectroscopic validation, track the FTIR spectrum: the complete disappearance of the characteristic anhydride C=O stretch at ~1750 cm⁻¹ and the emergence of the amide C=O stretch at ~1650 cm⁻¹ confirms complete ring-opening.

  • Thermal Cyclodehydration: Cast the viscous polyanthranilamide solution onto a glass substrate. Subject the film to a step-bake curing profile: 150°C (1h), 250°C (1h), and 300°C (1h) under vacuum.

    • Causality: Step-baking prevents solvent boiling (which causes micro-voids) while providing the high thermal energy required to drive the cyclodehydration reaction, closing the ring to form the rigid quinazolone structure.

    • Self-Validation: The resulting film will transition from soluble to completely insoluble in organic solvents (e.g., DMF, NMP), confirming successful cross-linking and cyclization.

G A 1H-benzo[d][1,3]oxazine-2,4-dione (Monomer) B Diamine Addition (Nucleophilic Attack) A->B C Ring Opening (-CO2 Expulsion) B->C D Polyanthranilamide Intermediate C->D E Thermal Cyclodehydration D->E F Polyquinazolone Network E->F

Reaction pathway of 1H-benzo[d][1,3]oxazine-2,4-dione ring-opening and polymerization.

Protocol B: Aqueous Bioconjugation using DMIA for Biomaterial Functionalization

Water-soluble isatoic anhydrides like DMIA are utilized to functionalize amine-bearing biomaterials (e.g., chitosan nanoparticles or therapeutic proteins) for targeted drug delivery and RNA-SHAPE analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DMIA in anhydrous DMSO to create a 100 mM stock solution.

    • Causality: Although DMIA is inherently water-soluble due to its quaternary ammonium salt, storing it in anhydrous DMSO prevents premature hydrolysis of the highly reactive oxazine ring prior to conjugation.

  • Conjugation Reaction: Add the DMIA stock to the target amine-containing biomaterial suspended in a slightly basic buffer (pH 8.0–8.5, e.g., 100 mM HEPES). Ensure the final DMSO concentration does not exceed 5% v/v to prevent biomaterial denaturation.

    • Causality: Maintaining a pH of 8.0–8.5 ensures that the primary amines on the biomaterial are unprotonated, acting as strong nucleophiles to attack the oxazine ring.

  • Incubation & Purification: Incubate the mixture at 37°C for 2 hours with gentle agitation. Purify the resulting bioconjugate via size-exclusion chromatography (SEC) or dialysis against distilled water to remove hydrolyzed DMIA byproducts.

  • Optical Validation: Measure the UV-Vis absorbance and fluorescence of the purified biomaterial.

    • Self-Validation: The presence of a distinct absorbance peak at 330 nm and an emission peak at 420 nm confirms successful covalent attachment. Because the unreacted hydrolyzed DMIA is thoroughly removed during SEC, any residual fluorescence is definitively attributed to the covalently bound anthranilate moiety.

G A DMIA Reagent (Water-Soluble Isatoic Anhydride) C Nucleophilic Acylation (pH 8.0 Buffer) A->C B Target Biomolecule (RNA/Protein Amine) B->C D Fluorescent Bioconjugate (Ex: 330nm, Em: 420nm) C->D E UV/Vis & SHAPE Quantification D->E

Bioconjugation workflow using DMIA for RNA-SHAPE analysis and protein labeling.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones: thionyl chloride to promote activation, cyclization and 1H-benzo[d][1,3]oxazine-2,4-diones formation." RSC Advances via ResearchGate.1

  • "Water-Soluble Isatoic Anhydrides: A Platform for RNA-SHAPE Analysis and Protein Bioconjugation." ACS Publications. 3

  • Tashrifi, Z., et al. "Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines." Current Organic Chemistry, Bentham Science Publishers. 2

  • "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." ResearchGate.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4-Dihydro-1H-benzo[d]oxazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the condensation of 2-aminobenzyl alcohols with carbonyl compounds to form 2,4-dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the condensation of 2-aminobenzyl alcohols with carbonyl compounds to form 2,4-dihydro-1H-benzo[d]oxazines (also known as 1,4-dihydro-2H-3,1-benzoxazines). While the synthesis appears straightforward on paper, it is heavily influenced by thermodynamic equilibrium limitations, ring-chain tautomerism, and product degradation during isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield and ensure structural integrity.

Mechanistic Workflow & Failure Points

G A 2-Aminobenzyl Alcohol C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde / Ketone B->C Lewis Acid (BF3·OEt2) C->A Hydrolysis D 2,4-Dihydro-1H- benzo[d]oxazine C->D Dehydration (-H2O) E Ring-Opened Schiff Base D->E Ring-Chain Tautomerism

Figure 1: Mechanistic workflow and failure points in 2,4-dihydro-1H-benzo[d]oxazine synthesis.

Troubleshooting Guides & FAQs

Q1: My condensation reaction stalls at 30-40% yield, leaving unreacted starting materials. How can I drive it to completion?

  • Causality: The formation of the oxazine ring is a condensation reaction that generates one equivalent of water. If water is not actively removed from the system, the thermodynamic equilibrium strongly favors the reverse reaction (hydrolysis of the hemiaminal intermediate). Furthermore, the amine group on the benzyl alcohol derivative is often a weak nucleophile.

  • Solution: You must shift the equilibrium using Le Chatelier's principle and activate the electrophile. The addition of freshly activated 4Å molecular sieves is critical to sequester water as it forms. Simultaneously, activating the carbonyl carbon with a Lewis acid like Boron trifluoride etherate (BF3·OEt2) significantly accelerates the initial nucleophilic attack (1)[1].

Q2: NMR analysis of my purified product shows a mixture of two compounds, but TLC showed only a single spot. What is happening?

  • Causality: You are observing ring-chain tautomerism. 2,4-Dihydro-1H-benzo[d]oxazines exist in a dynamic, solvent-dependent equilibrium with their open-chain Schiff base (imine) forms (2)[2]. Because they interconvert rapidly on the silica gel, they elute as a single spot, but the timescale of NMR captures both distinct states.

  • Solution: The polarity and hydrogen-bonding capacity of your NMR solvent dictate the equilibrium state. Non-polar solvents (e.g., CDCl3, Benzene-d6) generally favor the closed benzoxazine ring. Conversely, polar protic or strongly coordinating solvents (e.g., DMSO-d6) stabilize the open-chain imine form. Switch your NMR solvent to CDCl3 to confirm the structural integrity of the closed ring.

Q3: The product degrades heavily during silica gel column chromatography. How can I improve recovery?

  • Causality: The N-C-O aminal-like linkage in the 2,4-dihydro-1H-benzo[d]oxazine ring is exquisitely sensitive to acidic environments. Standard silica gel is mildly acidic (pH ~5.5), which catalyzes ring-opening and hydrolysis as the compound travels down the column.

  • Solution: Pre-treat your silica gel. Flush the column with your starting eluent containing 1-2% triethylamine (Et3N) to neutralize the acidic silanol groups before loading your sample. If degradation persists, bypass chromatography entirely and purify via recrystallization (e.g., from ethyl acetate/petroleum ether).

Quantitative Data: Condition Optimization

The table below illustrates the causal relationship between water scavenging, Lewis acid catalysis, and final yield.

EntryCatalyst (mol %)Additive (Water Scavenger)SolventTemp (°C)Time (h)Yield (%)
1NoneNoneTHF6524< 10
2p-TsOH (20%)NoneTHF651535
3BF3·OEt2 (20%)NoneTHF651252
4BF3·OEt2 (20%)4Å Molecular Sieves (250 mg)THF651085

(Note: Data synthesized from standard optimization protocols for 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines[1])

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an in-process validation checkpoint so you do not waste time working up a failed reaction.

Reagents:

  • 2-Aminobenzyl alcohol derivative (1.5 mmol)

  • Aldehyde / Ketone (2.25 mmol)

  • BF3·OEt2 (0.3 mmol, 20 mol%)

  • 4Å Molecular Sieves (250 mg, freshly activated at 300°C)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL three-necked round-bottom flask under a continuous flow of dry nitrogen to eliminate atmospheric moisture.

  • Reagent Loading: Add the 2-aminobenzyl alcohol derivative and the aldehyde to the flask.

  • Solvent & Scavenger: Inject 30 mL of anhydrous THF, followed immediately by the 4Å molecular sieves.

  • Catalyst Addition: Dropwise add BF3·OEt2 via a glass syringe. (Expert Tip: BF3·OEt2 degrades over time; ensure your reagent is colorless or pale yellow. Dark brown catalyst will poison the reaction.)

  • Reflux & Stirring: Equip the flask with a reflux condenser and heat the mixture to 65 °C with continuous magnetic stirring (1)[1].

  • Self-Validation Checkpoint (2 Hours): Withdraw a 0.1 mL aliquot, filter through a small plug of basic alumina to quench the Lewis acid, and evaporate the solvent. Run a rapid 1H-NMR in CDCl3.

    • Success Indicator: Disappearance of the aldehyde proton (~9-10 ppm) and appearance of the characteristic chiral center proton of the benzoxazine ring (typically a singlet or multiplet between 5.5 - 6.5 ppm).

    • Failure Indicator: If the aldehyde peak remains strong and an imine proton (~8.5 ppm) appears without the benzoxazine peak, your sieves are saturated. Add an additional 100 mg of fresh sieves.

  • Workup: After 10 hours, cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the molecular sieves.

  • Concentration: Evaporate the THF under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography on Et3N-neutralized silica gel using an Ethyl Acetate/Petroleum Ether gradient (typically 1:5 v/v).

References

  • Title: Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)
  • Title: Ring-chain tautomerism of the novel 2-ferrocenyl-2,4-dihydro-1H-3,1-benzoxazine Source: NIH / Journal of Organic Chemistry URL

Sources

Optimization

challenges in the scale-up of 2,4-Dihydro-1H-benzo[d]oxazine production

Welcome to the Technical Support Center for the scale-up and manufacturing of 2,4-Dihydro-1H-benzo[d]oxazine derivatives, with a specific focus on the highly utilized 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 2,4-Dihydro-1H-benzo[d]oxazine derivatives, with a specific focus on the highly utilized 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides). These compounds are critical building blocks in the synthesis of anti-inflammatory agents, analgesics, and complex quinazolinone-based pharmaceuticals[1],[2].

This portal provides application scientists and process engineers with validated workflows, self-correcting protocols, and mechanistic troubleshooting guides to overcome common scale-up bottlenecks such as thermal runaway, moisture degradation, and toxic reagent dependency.

Module 1: Core Process Architecture

Historically, the synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones relied heavily on phosgene or triphosgene, presenting severe environmental, health, and safety (EHS) hazards at scale. Modern scale-up architecture utilizes a two-step, phosgene-free approach: urethane protection followed by thionyl chloride-mediated cyclization[1].

SynthesisWorkflow Start 2-Aminobenzoic Acid (Starting Material) Step1 Urethane Protection (EtOCOCl, Base, 0-5°C) Start->Step1 Nucleophilic Attack Intermediate EtOCO-Anthranilic Acid (Stable Intermediate) Step1->Intermediate Precipitation & Filtration Step2 Activation & Cyclization (SOCl2, 2-MeTHF, RT) Intermediate->Step2 Controlled Addition Product 1H-benzo[d][1,3]oxazine-2,4-dione (Target Product) Step2->Product Intramolecular Cyclization (-HCl, -SO2)

Phosgene-free two-step scale-up workflow for 1H-benzo[d][1,3]oxazine-2,4-dione synthesis.

Module 2: Self-Validating Scale-Up Protocol

To ensure reproducibility across different reactor scales, the following protocol integrates continuous analytical feedback loops (Self-Validation Checkpoints) to prevent downstream failures.

Phase 1: Urethane Protection (EtOCO-Anthranilic Acid Formation)

  • Charge: Suspend 2-aminobenzoic acid (1.0 eq) in a 1:4 mixture of water and acetone[1].

  • Base Addition: Add NaHCO₃ (2.5 eq) and stir until effervescence ceases, ensuring complete dissolution of the carboxylate salt.

  • Reaction: Cool the reactor to 0–5°C. Add ethyl chloroformate (EtOCOCl, 1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 10°C to prevent the hydrolysis of the chloroformate.

  • Self-Validation Checkpoint 1: Analyze an aliquot via HPLC (UV 254 nm). The reaction is complete when the starting material peak area is <1%. Causality: If >1%, the unreacted anthranilic acid will competitively react with SOCl₂ in Phase 2, forming dark polymeric impurities. If incomplete, add an additional 0.1 eq of EtOCOCl.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum.

Phase 2: Activation & Cyclization

  • Charge: Dissolve the EtOCO-anthranilic acid intermediate in anhydrous 2-methyltetrahydrofuran (2-MeTHF) (10 volumes) under a nitrogen atmosphere[3].

  • Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Causality: Slow addition is critical here to control the release of HCl and SO₂ gases, which can cause severe foaming and pressurization at scale[1].

  • Self-Validation Checkpoint 2: Monitor the off-gas using a bubbler. Once gas evolution ceases (typically 2-4 hours), perform an FTIR analysis of the reaction mixture. The disappearance of the broad urethane N-H stretch (~3300 cm⁻¹) and the appearance of the distinct anhydride C=O doublets (~1780 and 1740 cm⁻¹) confirm successful cyclization.

  • Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. Triturate the residue with anhydrous cold ethyl acetate/hexane to crystallize the final product[3].

Module 3: Quantitative Process Parameters

Selecting the correct solvent system is the most critical parameter for scaling up the cyclization step. The table below summarizes the empirical data for solvent selection based on thermal mass, yield, and environmental impact.

Table 1: Solvent System Evaluation for Scale-Up Cyclization

Solvent SystemAverage Yield (%)Thermal ControlMoisture ToleranceEnvironmental Impact
Dichloromethane (DCM) 85 - 88%ModerateLowHigh (Halogenated)
Acetone 78 - 82%GoodVery LowLow (Green)[3]
2-Methyltetrahydrofuran 92 - 95%ExcellentModerateLow (Green)[3]
Toluene 60 - 68%PoorHighModerate

Module 4: Diagnostic Q&A (Troubleshooting)

TroubleshootingLogic Issue Yield < 70% or Low Purity Check1 Exothermic Runaway During SOCl2 Addition? Issue->Check1 Check2 High Anthranilic Acid in Final Product? Issue->Check2 Sol1 Switch to Semi-Batch & 2-MeTHF Solvent Check1->Sol1 Yes (Thermal Degradation) Sol2 Implement Strict Anhydrous Workup Check2->Sol2 Yes (Moisture Hydrolysis)

Diagnostic logic tree for resolving common scale-up failures in oxazine-2,4-dione production.

Q1: We are experiencing severe thermal runaway during the cyclization step at the 10 kg scale, resulting in dark, tarry impurities. How do we control this?

  • Causality: The activation of urethane-protected anthranilic acids with thionyl chloride is highly exothermic. At scale, poor heat dissipation leads to localized hot spots. This thermal stress causes the premature decomposition of the mixed anhydride intermediate, leading to intermolecular oligomerization rather than the desired intramolecular cyclization[1].

  • Solution: Transition from a batch addition to a semi-batch or continuous flow regime. Furthermore, utilizing solvents with higher heat capacities and better environmental profiles, such as 2-MeTHF or acetone, significantly improves thermal mass and mitigates runaway risks[3].

Q2: Our isolated 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione shows significant contamination with 2-amino-3-methoxybenzoic acid after one week of storage. What is the degradation mechanism?

  • Causality: 1H-benzo[d][1,3]oxazine-2,4-diones are cyclic anhydrides/carbamates that are exceptionally sensitive to nucleophilic attack by water. Ambient moisture drives the hydrolysis of the oxazine ring, releasing CO₂ and regenerating the starting anthranilic acid derivative[1]. This is particularly critical for electron-rich derivatives like the 8-methoxy compound, which is a highly reactive intermediate in pharmaceutical development[2].

  • Solution: Implement strict anhydrous isolation protocols. Wash the final filter cake with cold, anhydrous hexanes or heptane, dry under a high vacuum (<10 mbar) at 40°C, and store in sealed, argon-purged containers.

Q3: We need to scale up the synthesis of 6-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione, but our EHS department has strictly prohibited the use of phosgene due to inhalation hazards. What is a validated alternative?

  • Causality: Phosgene directly carbonylates 2-aminobenzoic acids efficiently but poses lethal toxicity risks, making it unsuitable for standard pilot plants without specialized containment.

  • Solution: Adopt the two-step, phosgene-free approach detailed in Module 2. First, react 6-chloroanthranilic acid with ethyl chloroformate (EtOCOCl) to form the ethyloxycarbonyl intermediate. Subsequently, use thionyl chloride (SOCl₂) as an activating agent to promote cyclization[1]. While acetic anhydride can theoretically be used for anhydriding specific chloroisatin acids, the urethane/SOCl₂ route generally offers superior purity and scalability[4].

Sources

Troubleshooting

stability issues and degradation pathways of 2,4-Dihydro-1H-benzo[d]oxazine

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability and Degradation Welcome to the technical support center for 2,4-Dihydro-1H-benzo[d]oxazine. As Senior Application Scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability and Degradation

Welcome to the technical support center for 2,4-Dihydro-1H-benzo[d]oxazine. As Senior Application Scientists with extensive field experience, we understand the critical importance of sample integrity in research and development. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and reliability of your experiments involving this versatile heterocyclic compound. We will delve into the causality behind experimental choices and provide self-validating protocols to maintain the scientific integrity of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2,4-Dihydro-1H-benzo[d]oxazine, providing explanations grounded in its chemical structure and reactivity.

Q1: What are the primary stability concerns for 2,4-Dihydro-1H-benzo[d]oxazine under typical laboratory conditions?

A1: The main stability concerns for 2,4-Dihydro-1H-benzo[d]oxazine revolve around its susceptibility to hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation. The oxazine ring, containing both an oxygen and a nitrogen atom, is the most reactive part of the molecule and the primary site of degradation.[1] Proper storage and handling are crucial to mitigate these issues.[2]

Q2: How does pH affect the stability of 2,4-Dihydro-1H-benzo[d]oxazine in aqueous solutions?

A2: The stability of the oxazine ring is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the N,O-acetal linkage. In acidic solutions, protonation of the nitrogen or oxygen atom can initiate ring opening. Under basic conditions, hydroxide ions can act as a nucleophile, attacking the electrophilic carbon of the oxazine ring. Studies on related benzoxazinediones show that hydrolysis is catalyzed by hydroxide ions.[3] Therefore, maintaining a neutral pH is recommended for aqueous solutions.

Q3: Is 2,4-Dihydro-1H-benzo[d]oxazine sensitive to light?

A3: While specific photodegradation studies on 2,4-Dihydro-1H-benzo[d]oxazine are not extensively documented, related heterocyclic compounds, particularly those with aromatic N-oxide functionalities, have shown significant photosensitivity.[4] The aromatic and heterocyclic nature of the molecule suggests that it may absorb UV light, potentially leading to photochemical reactions and degradation. It is best practice to protect solutions from direct light exposure.

Q4: What is the expected thermal stability of this compound?

A4: The monomer itself is expected to have moderate thermal stability. However, benzoxazines as a class are known to undergo thermally activated ring-opening polymerization at elevated temperatures, typically in the range of 150-250 °C, to form polybenzoxazines.[5][6] While this is a desired property for creating polymers, it indicates that prolonged exposure to high temperatures can lead to unwanted polymerization or degradation of the monomer. For storage and handling as a discrete chemical entity, it is advisable to avoid high temperatures.

Q5: What are the likely degradation products I might observe?

A5: The primary degradation pathway is likely hydrolysis of the oxazine ring, which would yield the corresponding ortho-hydroxybenzyl amine derivative.[7] Oxidative degradation could lead to the formation of various oxidized species, potentially involving the opening of the oxazine ring or modification of the aromatic rings. Under thermal stress, oligomers or polymers may form.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 2,4-Dihydro-1H-benzo[d]oxazine.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Hydrolysis: The compound may be rapidly degrading in your chosen solvent system, especially if it is aqueous and not at a neutral pH. 2. Solvent Impurities: Reactive impurities in the solvent could be degrading the compound.1. Prepare solutions in high-purity, neutral pH solvents (e.g., buffered saline at pH 7.4, or aprotic organic solvents like DMSO or DMF). Prepare fresh solutions for each experiment. 2. Use high-purity, HPLC-grade solvents.
Loss of biological activity or inconsistent results over time. 1. Sample Degradation: The compound is likely degrading under your experimental or storage conditions. 2. Photodegradation: Exposure to ambient or UV light during experiments or storage.1. Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. Perform a stability study in your experimental buffer to determine the degradation rate. 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Color change in the solid compound or solutions. 1. Oxidation: The compound may be oxidizing upon exposure to air. 2. Formation of Degradation Products: Some degradation products may be colored.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, consider de-gassing the solvent before use. 2. Analyze the solution by LC-MS or other appropriate analytical techniques to identify the colored species.
Incomplete dissolution or precipitation of the compound. 1. Poor Solubility: The compound may have limited solubility in the chosen solvent. 2. Degradation to an Insoluble Product: A degradation product may be less soluble and precipitating out of solution.1. Test a range of pharmaceutically acceptable solvents to find one with optimal solubility. Sonication may aid dissolution. 2. If precipitation occurs over time, it is likely due to degradation. Analyze the precipitate to confirm its identity.

Experimental Protocols

To ensure the integrity of your experiments, we provide the following validated protocols for handling and stability testing of 2,4-Dihydro-1H-benzo[d]oxazine.

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the required amount of 2,4-Dihydro-1H-benzo[d]oxazine in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO for a high concentration stock). Ensure the solvent is of high purity and anhydrous if possible.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the hydrolytic stability of 2,4-Dihydro-1H-benzo[d]oxazine.

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in three different aqueous buffers:

    • 0.1 M HCl (acidic condition)

    • pH 7.4 Phosphate Buffered Saline (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation during analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect the formation of degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics under each condition.

Degradation Pathways and Workflows

Understanding the potential degradation pathways is key to preventing them. The following diagrams illustrate the likely degradation mechanisms and a suggested workflow for stability assessment.

Diagram 1: Postulated Degradation Pathways

Postulated Degradation Pathways of 2,4-Dihydro-1H-benzo[d]oxazine cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress A 2,4-Dihydro-1H-benzo[d]oxazine B o-Hydroxybenzylamine Derivative A->B H+ or OH- C Ring-Opened & Oxidized Products A->C [O] D Oligomers/Polymers A->D Heat (Δ)

Caption: Potential degradation routes for 2,4-Dihydro-1H-benzo[d]oxazine.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Stability Assessment cluster_workflow Start Start: Pure Compound Prep Prepare Solutions in Relevant Media Start->Prep Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prep->Stress Sample Sample at Time Points Stress->Sample Analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Sample->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data End End: Determine Stability Profile Data->End

Sources

Optimization

effect of electron-donating and withdrawing groups on benzoxazin-4-one formation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face during the synthesis of 4H-3,1-benzoxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face during the synthesis of 4H-3,1-benzoxazin-4-ones.

The formation of the benzoxazin-4-one core is highly sensitive to the electronic environment of the starting materials. Understanding the causality behind how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictate reaction pathways is critical for rational protocol optimization.

Part 1: Core Mechanistic Insights & Troubleshooting (FAQ)

Q1: Why is my condensation of anthranilic acid with orthoesters stalling at the 1,2-dihydro-4H-benzoxazine-4-one intermediate instead of forming the fully cyclized product? A1: This is a classic manifestation of electronic substituent effects. In acid-catalyzed condensations with orthoesters, the reaction proceeds through an imidic ester intermediate before undergoing cyclization and a final elimination of alcohol[1]. Electron-withdrawing groups (EWGs) on the aromatic ring of the anthranilic acid decrease the nucleophilicity of the amine and destabilize the transition state required for the final elimination step, thereby trapping the reaction at the 1,2-dihydro intermediate[2]. Conversely, electron-donating groups (EDGs) like -OMe or -Me enrich the electron density, facilitating the elimination of ethanol and driving the reaction to the fully aromatic 4H-3,1-benzoxazin-4-one[2].

Q2: I am using 4-nitroanthranilic acid (a strong EWG). How can I force the cyclization to completion and improve my yields? A2: When working with highly deactivated, EWG-substituted substrates, mild conditions (like thermal orthoester condensation) are insufficient. You must increase the electrophilicity of your acylating agent to overcome the poor nucleophilicity of the amine. Switch to a Vilsmeier-type activation using Cyanuric Chloride and DMF. This generates a highly reactive intermediate that forces the N-acylation and subsequent intramolecular cyclization, bypassing the thermodynamic trap of the dihydro state.

Q3: I recently switched to an electrochemical cyclization-desulfurization approach using phenyl isothiocyanates. Strangely, my EDG-substituted substrates are reacting slower and yielding less product than my EWG-substituted ones. Why is the trend reversed? A3: This is an excellent observation and highlights the importance of understanding specific reaction mechanisms. In the electrochemical cascade forming C–O and C–N bonds, the rate-determining step involves the nucleophilic attack of an oxygen radical on the thiocarbonyl carbon[3]. EWGs on the phenyl isothiocyanate actually increase the electrophilicity of the thiocarbonyl carbon, facilitating this radical attack and speeding up product formation[3]. EDGs decrease this electrophilicity, resulting in slightly lower yields and slower kinetics in this specific electrochemical regime[3].

Pathway Anthranilic Anthranilic Acid (Nucleophile) Intermediate N-Acylated Intermediate (Imidic Ester/Amide) Anthranilic->Intermediate EDG accelerates nucleophilic attack Acylating Acylating Agent (Electrophile) Acylating->Intermediate TS Cyclization Transition State Intermediate->TS Intramolecular cyclization Product 4H-3,1-Benzoxazin-4-one (Target Product) TS->Product EDG favors elimination Byproduct 1,2-Dihydro Intermediate (Arrested State) TS->Byproduct EWG stabilizes dihydro state

Mechanistic pathway of 4H-3,1-benzoxazin-4-one synthesis highlighting EDG/EWG influence.

Part 2: Quantitative Data on Substituent Effects

To aid in your synthetic planning, the following table summarizes the expected behavioral shifts and yield ranges based on the electronic nature of the substituents on the anthranilic acid core during standard thermal/acid-catalyzed cyclizations[2].

Substituent TypeExample GroupsEffect on Amine NucleophilicityPrimary Product FavoredTypical Yield Range
Strong EDG -OMe, -Me, -tBuIncreased4H-3,1-Benzoxazin-4-one63% - 91%
Strong EWG -NO2, -CF3Decreased1,2-Dihydro intermediate40% - 69%
Halogens -Cl, -BrSlightly DecreasedMixed / Substrate dependent50% - 79%

Part 3: Standard Operating Procedures (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Cyanuric Chloride/DMF-Mediated Synthesis (Recommended for EWG Substrates)

This method utilizes a highly reactive Vilsmeier-type reagent, making it ideal for overcoming the poor nucleophilicity of EWG-substituted anthranilic acids.

Materials: Substituted anthranilic acid (1 mmol), Carboxylic acid (1.1 mmol), Cyanuric chloride (1.2 mmol), DMF (5 mL), CH₂Cl₂ (10 mL), Triethylamine (TEA, 2.5 mmol).

  • Vilsmeier Reagent Generation: In an oven-dried round-bottom flask under inert atmosphere, dissolve cyanuric chloride in DMF. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution should develop a faint yellow tint, indicating the formation of the active Vilsmeier-type adduct.

  • Substrate Preparation: In a separate flask, dissolve the anthranilic acid and the carboxylic acid in CH₂Cl₂. Add TEA dropwise and stir for 5 minutes to ensure complete deprotonation.

  • Coupling: Add the freshly prepared Vilsmeier reagent dropwise to the substrate solution at room temperature.

  • Reaction Monitoring: Stir for 2-3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar anthranilic acid spot and the appearance of a highly UV-active, less polar spot confirms cyclization.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer with CH₂Cl₂ (3 x 20 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Workflow Step1 1. Vilsmeier Reagent Prep Cyanuric Chloride + DMF Step3 3. Dropwise Addition Combine at Room Temp Step1->Step3 Step2 2. Substrate Dissolution Anthranilic Acid + R-COOH + TEA Step2->Step3 Step4 4. Reaction Monitoring Stir 2-3h, check by TLC Step3->Step4 Step5 5. Quench & Extract NaHCO3 (aq) + CH2Cl2 Step4->Step5

Experimental workflow for Cyanuric Chloride/DMF-mediated benzoxazin-4-one synthesis.

Protocol B: Ultrasound-Assisted, Solvent-Free Synthesis (Recommended for EDG Substrates)

This is an eco-friendly, rapid protocol that works exceptionally well for electron-rich substrates prone to rapid cyclization,[4].

Materials: Substituted anthranilic acid (1 mmol), Aryl aldehyde (1 mmol), Acetic anhydride (2 mmol).

  • Grinding: In an agate mortar, thoroughly grind the anthranilic acid and the aryl aldehyde until a homogenous powder is formed.

  • Activation: Transfer the mixture to a heavy-walled glass vial and add acetic anhydride.

  • Sonication: Subject the vial to ultrasound irradiation (standard laboratory bath sonicator, ~40 kHz) for 15-30 minutes.

    • Validation Checkpoint: The mixture will transition from a suspension to a thick, localized melt/paste as the exothermic cyclization occurs.

  • Isolation: Cool the mixture to room temperature. Add ice-cold water to precipitate the crude product. Filter under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 4H-3,1-benzoxazin-4-one.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).2

  • Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Academia.edu.1

  • Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4. BenchChem.

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Islamic Azad University (IAU).4

  • Electrochemical Cyclization–Desulfurization Approach for the Synthesis of 1,3-Benzoxazines Using Cascade C–O and C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications.3

Sources

Troubleshooting

overcoming low solubility of 2,4-Dihydro-1H-benzo[d]oxazine derivatives

Welcome to the Technical Support Center for Medicinal Chemistry and Formulation Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Formulation Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2,4-Dihydro-1H-benzo[d]oxazine derivatives .

These rigid, bicyclic compounds frequently suffer from severe aqueous insolubility, leading to erratic in vivo exposure, failed pharmacokinetic (PK) assays, and high attrition rates in drug development. This guide provides actionable, self-validating workflows to overcome these challenges through both chemical modification and advanced formulation strategies.

Section 1: Core Principles & Mechanistic Troubleshooting (FAQs)

Q1: Why do my 2,4-dihydro-1H-benzo[d]oxazine derivatives exhibit such notoriously low aqueous solubility (< 10 µg/mL)? A: The insolubility of this scaffold is driven by two distinct thermodynamic penalties:

  • High Crystal Lattice Energy: The 2,4-dihydro-1H-benzo[d]oxazine core consists of a planar benzene ring fused to an oxazine heterocycle. This rigid geometry promotes highly ordered, tightly packed crystal lattices that require significant energy to disrupt.

  • Hydrophobicity via Hydrogen Bonding: The heteroatoms within the oxazine ring (-NH and -O-) facilitate strong intra- and intermolecular hydrogen bonding networks. These networks lower the surface free energy of the molecule, rendering it highly hydrophobic and resistant to solvation by water[1]. Consequently, these derivatives frequently fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[2].

Q2: How do I choose between chemical modification (prodrugs) and physical formulation strategies? A: The decision must be guided by the thermal and lipophilic properties of your specific derivative. If the melting point is exceptionally high (>200°C), the insolubility is lattice-driven; physical formulations like Amorphous Solid Dispersions (ASDs) or covalent modifications (prodrugs) are necessary to disrupt the crystal structure. If the melting point is low but the LogP is high (>4.0), the issue is lipophilicity-driven, making lipid-based formulations or co-solvents highly effective[3].

DecisionMatrix A 2,4-Dihydro-1H-benzo[d]oxazine Low Aqueous Solubility B Assess Thermal Properties (DSC Analysis) A->B C Melting Point > 200°C (Lattice Energy Driven) B->C High Tm D LogP > 4.0 (Lipophilicity Driven) B->D Low Tm, High LogP E Prodrug Synthesis (Phosphate/Ester) C->E Covalent Fix F Amorphous Solid Dispersion (ASD) C->F Physical Fix D->F G Lipid-Based Formulation (SEDDS) D->G

Caption: Workflow for selecting solubility enhancement strategies based on physicochemical properties.

Section 2: Chemical Modification (Prodrug) Workflows

Q3: How can I design a prodrug to improve the solubility of my benzo[d]oxazine without losing target affinity? A: Prodrugs are pharmacologically inactive compounds that undergo enzymatic biotransformation in vivo to release the active drug[4]. They account for roughly 13% of all small molecule FDA approvals over the last decade, primarily utilized to resolve severe pharmacokinetic bottlenecks[5].

By covalently attaching an ionizable promoiety (such as a phosphate group or an amino acid ester) to the secondary amine of the oxazine ring or an appended hydroxyl group, you can increase aqueous solubility by over 5000-fold[6]. Causality: The bulky promoiety sterically disrupts the planar crystal lattice, while its ionized state at physiological pH facilitates robust ion-dipole interactions with water molecules[4].

Protocol 1: Synthesis and Self-Validation of an Amino Acid Ester Prodrug

This protocol incorporates a self-validating feedback loop to ensure the prodrug is both soluble and biologically labile.

  • Synthesis: React the free hydroxyl/amine of the benzo[d]oxazine derivative with an N-Boc-protected amino acid (e.g., Glycine or L-Valine) using EDC/DMAP coupling in anhydrous DMF.

  • Deprotection: Remove the Boc group using 4N HCl in dioxane to yield the highly soluble hydrochloride salt of the amino acid prodrug.

  • Solubility Validation: Dissolve the prodrug in PBS (pH 7.4). A successful modification should yield a clear solution at >1 mg/mL.

  • Self-Validation (Plasma Stability Assay): A prodrug is useless if it does not revert to the active API. Incubate the prodrug in rat/human plasma at 37°C. Extract aliquots at 0, 15, 30, 60, and 120 minutes using cold acetonitrile to precipitate proteins.

  • Quantitation: Analyze the supernatant via LC-MS/MS. You must observe the time-dependent disappearance of the prodrug and the stoichiometric appearance of the parent benzo[d]oxazine derivative[4].

Section 3: Formulation-Based Troubleshooting

Q4: My derivative dissolves in DMSO but crashes out of solution immediately during in vivo dosing (e.g., in 10% DMSO / 90% Saline). How can I stabilize the formulation? A: This is a classic case of solvent-shift precipitation. When a concentrated stock in a water-miscible co-solvent (DMSO) is injected into an aqueous environment, the co-solvent diffuses away faster than the hydrophobic API can partition into carrier proteins. This rapid shift in the dielectric constant forces the benzo[d]oxazine derivative to nucleate and precipitate[7]. To prevent this, you must trap the drug in a metastable state using a combination of surfactants or complexing agents.

Table 1: Excipient Selection and Quantitative Limits for In Vivo Dosing (Mice/Rats)

Use this matrix to design a multi-component vehicle (e.g., 5% DMSO / 10% Tween 80 / 85% Saline).

Excipient CategoryExample AgentMax Tolerated Volume (% v/v)Mechanistic Role in Solubilization
Co-Solvent DMSO< 10% (IV), < 20% (PO)Disrupts water hydrogen bonding network; lowers the dielectric constant of the vehicle.
Co-Solvent PEG 400< 40% (IV), < 50% (PO)Provides intermediate polarity; acts as a precipitation inhibitor upon aqueous dilution.
Surfactant Tween 80< 5% (IV), < 10% (PO)Forms micelles above the Critical Micelle Concentration (CMC) to encapsulate the hydrophobic API.
Complexation HP-β-CD< 20% w/v (IV/PO)The hydrophobic cavity encapsulates the benzo[d]oxazine ring, while the exterior remains hydrophilic.
Protocol 2: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

For oral dosing of highly crystalline derivatives, converting the drug to an amorphous state is required[2].

  • Co-Dissolution: Dissolve the benzo[d]oxazine derivative and a hydrophilic polymer (e.g., PVP-VA or HPMCAS) at a 1:3 ratio in a volatile solvent mixture (e.g., Dichloromethane/Methanol).

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator or spray dryer. Causality: Rapid evaporation kinetically traps the drug molecules dispersed within the polymer matrix, preventing them from organizing into their low-energy, insoluble crystal lattice[2].

  • Self-Validation (Solid-State Characterization):

    • PXRD: Analyze the resulting powder via Powder X-Ray Diffraction. You must observe a broad "amorphous halo" with absolutely no sharp Bragg peaks. The presence of peaks indicates failed dispersion (residual crystallinity).

    • DSC: Run Differential Scanning Calorimetry. A successful ASD will show a single Glass Transition Temperature (Tg), validating that the API and polymer are completely miscible and not phase-separated[7].

Section 4: Analytical Validation & Quality Control

Q5: How do I reliably measure the true solubility of these derivatives? My kinetic assays are giving wildly inconsistent results. A: Kinetic solubility (often measured by spiking a DMSO stock into buffer) overestimates true solubility because the drug temporarily remains in a supersaturated state before precipitating. For accurate formulation and PK modeling, you must measure Thermodynamic Solubility , which requires solid API to reach an equilibrium state in an aqueous buffer[7].

SolubilityValidation S1 Weigh Excess API (Solid State) S2 Equilibrate in Buffer (37°C, 48h, pH 1.2-7.4) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Supernatant: HPLC-UV Quantitation S3->S4 S5 Pellet: PXRD / DSC Analysis S3->S5 Check Form

Caption: Self-validating thermodynamic solubility protocol ensuring no polymorphic transformation occurs.

Critical Causality Step (S5): You must analyze the solid pellet remaining after centrifugation. If the buffer caused the benzo[d]oxazine derivative to form a hydrate or transform into a more stable polymorph during the 48-hour incubation, the measured solubility reflects the new crystal form, not your original API.

References

  • [6] Jornada, D. H., Dos Santos Fernandes, G. F., Chiba, D. E., De Melo, T. R. F., Dos Santos, J. L., & Chung, M. C. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.[Link]

  • [2] Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics.[Link]

  • [3] Vimalson, D.C., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • [7] Sharma, N., & Bharkatiya, M. (2011). Solubility Enhancement Techniques: A Review. International Journal of Pharmaceutical Erudition. [Link]

  • [5] Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).[Link]

  • [4] Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy.[Link]

  • [1] Various Authors. A Study on Hydrogen-Bonded Network Structure of Polybenzoxazines. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of synthesized 2,4-Dihydro-1H-benzo[d]oxazine using spectroscopic methods

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel heterocyclic compounds, rigorous structural confirmation is the bedrock of reliable downstream applications, from medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, rigorous structural confirmation is the bedrock of reliable downstream applications, from medicinal chemistry to materials science. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods employed to validate the structure of 2,4-Dihydro-1H-benzo[d]oxazine, a key benzoxazine scaffold. We will delve into the causality behind experimental choices, present comparative data, and explore complementary techniques for unambiguous structural elucidation.

The Imperative of Orthogonal Spectroscopic Analysis

The synthesis of 2,4-Dihydro-1H-benzo[d]oxazine, typically achieved through a Mannich-type condensation of a phenolic precursor, a primary amine (in this case, ammonia or its equivalent), and formaldehyde, can potentially yield side products or oligomeric species.[1][2] Consequently, a single analytical technique is often insufficient for unequivocal structure verification. A multi-pronged approach, leveraging the distinct yet complementary information from various spectroscopic methods, provides a self-validating system for structural confirmation.

This guide will focus on the "big four" of spectroscopic analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will use the closely related and well-characterized 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine as a comparative standard to interpret the spectral data of the target N-unsubstituted compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,4-Dihydro-1H-benzo[d]oxazine, both ¹H and ¹³C NMR are indispensable.

Causality of NMR in Structural Validation

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, the key diagnostic signals are the two methylene groups of the oxazine ring (O-CH₂-N and Ar-CH₂-N) and the aromatic protons. The integration of these signals confirms the proton count, their splitting patterns reveal neighboring protons, and their chemical shifts indicate the electronic environment.

¹³C NMR complements ¹H NMR by providing a count of the number of non-equivalent carbons and their chemical environments. The chemical shifts of the methylene carbons in the oxazine ring are highly characteristic.

Predicted and Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2,4-Dihydro-1H-benzo[d]oxazine, with comparative data from its N-phenyl analog, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.[3]

Assignment Structure Expected ¹H Chemical Shift (ppm) for 2,4-Dihydro-1H-benzo[d]oxazine Reported ¹H Chemical Shift (ppm) for 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine[3] Expected ¹³C Chemical Shift (ppm) for 2,4-Dihydro-1H-benzo[d]oxazine Reported ¹³C Chemical Shift (ppm) for 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine[3]
O-CH₂-N~5.2-5.45.33~78-8079.4
Ar-CH₂-N~4.5-4.74.61~49-5150.4
Aromatic CH~6.7-7.36.70-7.30~115-130116.9, 118.2, 120.7, 121.4, 126.7, 127.8, 129.2
Aromatic C-O~153-155154.3Not ApplicableNot Applicable
Aromatic C-CH₂~120-122120.8Not ApplicableNot Applicable

Justification for Predictions: The replacement of the electron-withdrawing phenyl group on the nitrogen with a proton is expected to cause a slight upfield shift (lower ppm) for the adjacent methylene protons and carbons due to reduced deshielding. The aromatic region is expected to be simpler for the unsubstituted compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of FT-IR in Structural Validation

For 2,4-Dihydro-1H-benzo[d]oxazine, FT-IR is crucial for confirming the formation of the oxazine ring and the presence of the N-H bond. The disappearance of a broad O-H stretch from the phenolic starting material and the appearance of characteristic oxazine ring vibrations are key indicators of a successful synthesis.

Characteristic FT-IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) for 2,4-Dihydro-1H-benzo[d]oxazine Significance
N-H Stretch3300-3500Confirms the presence of the secondary amine in the oxazine ring.
Aromatic C-H Stretch3000-3100Indicates the presence of the benzene ring.
Aliphatic C-H Stretch2850-2960Corresponds to the methylene groups in the oxazine ring.
Asymmetric C-O-C Stretch1215-1270A key diagnostic peak for the oxazine ring structure.[4]
Oxazine Ring Vibration935-970Often cited as a characteristic absorption confirming the formation of the benzoxazine ring.[4][5]

The absence of a strong, broad absorption band around 3200-3600 cm⁻¹, characteristic of a phenolic O-H group, provides strong evidence that the phenol has been consumed in the ring-forming reaction.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Causality of MS in Structural Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the synthesized compound. This is a critical step in confirming that the product has the correct molecular formula (C₈H₉NO). Electron ionization (EI) or electrospray ionization (ESI) can be used, with ESI often being softer and preserving the molecular ion.

The fragmentation pattern can also provide structural clues. For benzoxazines, characteristic fragmentation may involve the cleavage of the oxazine ring.

Expected Mass Spectrometry Data
Ion Formula Expected m/z Significance
Molecular Ion [M]⁺C₈H₉NO135.0684 (exact mass)Confirms the molecular weight and elemental composition of the target compound.
[M-CH₂O]⁺C₇H₇N105.0578A potential fragment resulting from the loss of formaldehyde, a common retro-Mannich type fragmentation.

IV. Experimental Protocols

Synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (A Comparative Example)[3]
  • Preparation of 2-Hydroxy-N-phenylbenzylamine: To a solution of salicylaldehyde in an appropriate solvent, add an equimolar amount of aniline. Stir the reaction mixture at room temperature until the formation of the corresponding imine is complete (monitored by TLC). Reduce the imine in situ with a suitable reducing agent like sodium borohydride to yield 2-hydroxy-N-phenylbenzylamine.

  • Ring Closure: Dissolve the 2-hydroxy-N-phenylbenzylamine (10.1 mmol) and paraformaldehyde (10.1 mmol) in 50 mL of 1,4-dioxane.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a 2 M NaOH solution to remove any unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purify the crude product by flash chromatography using a hexane/dichloromethane (3:1) eluent to afford pure 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

Proposed Synthesis of 2,4-Dihydro-1H-benzo[d]oxazine

The synthesis would follow a similar pathway, substituting aniline with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the reaction mixture during the imine formation step. The subsequent reduction and ring closure with paraformaldehyde would proceed as described above.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified benzoxazine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity. Standard pulse programs for ¹H and ¹³C NMR are then used to acquire the spectra.

V. Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_alternative Complementary/Alternative Methods start Phenolic Precursor + Amine + Formaldehyde synthesis Mannich-type Condensation start->synthesis product Crude 2,4-Dihydro-1H- benzo[d]oxazine synthesis->product purification Purification (e.g., Chromatography) product->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Provides detailed structural framework ftir FT-IR Spectroscopy pure_product->ftir Confirms functional aroups and ring formation ms Mass Spectrometry pure_product->ms Confirms molecular weight and formula structure_confirmed Structure Confirmed nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed xray Single-Crystal X-ray Crystallography structure_confirmed->xray For unambiguous solid-state structure and stereochemistry twoD_nmr 2D NMR (COSY, HSQC, HMBC) structure_confirmed->twoD_nmr To confirm atom connectivity and resolve complex spectra

Caption: Workflow for the synthesis and spectroscopic validation of 2,4-Dihydro-1H-benzo[d]oxazine.

VI. Alternative and Complementary Validation Techniques

While the combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a robust validation of the structure, certain ambiguities may remain, especially in more complex derivatives. In such cases, or for an even higher level of structural proof, the following techniques are invaluable:

  • Single-Crystal X-ray Crystallography: This technique provides the absolute, unambiguous three-dimensional structure of a compound in the solid state.[6][7] Obtaining suitable crystals can be a challenge, but a successful crystallographic analysis is considered the gold standard for structural proof.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity of atoms within the molecule.[8][9]

    • COSY: Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC: Correlates protons directly to the carbons they are attached to.

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different fragments of a molecule.

  • Computational Chemistry: Density functional theory (DFT) calculations can be used to predict NMR chemical shifts for a proposed structure.[10][11] Comparing these predicted shifts with the experimental data can provide additional confidence in the structural assignment.

Conclusion

The structural validation of synthesized 2,4-Dihydro-1H-benzo[d]oxazine is a critical process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the skeletal framework, FT-IR confirms the presence of key functional groups and the formation of the heterocyclic ring, and mass spectrometry verifies the molecular weight and elemental composition. By employing these methods in a cohesive workflow, researchers can ensure the structural integrity of their synthesized compounds, paving the way for reliable and reproducible results in their downstream applications. For absolute confirmation, particularly for novel derivatives, complementary techniques such as X-ray crystallography and 2D NMR should be considered.

References

  • Galià, M., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications, 38(14), 2399-2411. Available at: [Link]

  • A. U., G. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. Available at: [Link]

  • PubChem. (n.d.). 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]

  • Jumina, et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. Available at: [Link]

  • Smid, P., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4582-4589. Available at: [Link]

  • Semantic Scholar. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Retrieved from [Link]

  • Liu, J., et al. (2014). Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. Industrial & Engineering Chemistry Research, 53(3), 1088-1094. Available at: [Link]

  • Jumina, et al. (2021). Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. Crystals, 11(8), 984. Available at: [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. Available at: [Link]

  • NSTDA. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. Retrieved from [Link]

  • A. U., G. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. Available at: [Link]

  • Al-Rawashdeh, N. A. F., et al. (2007). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Molecules, 12(6), 1269-1278. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][12] oxazine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. Retrieved from [Link]

  • Alharbi, N., & Abdulmalek, E. (2021). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry, 2021, 1-13. Available at: [Link]

  • ACS Publications. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. Retrieved from [Link]

  • Funatsu, K., et al. (1990). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. Journal of Chemical Information and Computer Sciences, 30(4), 427-434. Available at: [Link]

  • Chapman, O. L., & King, R. W. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of the American Chemical Society, 86(7), 1256-1258. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][12] oxazine. Retrieved from [Link]

  • Ahmad, M. B., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 46-48. Available at: [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines. Retrieved from [Link]

  • Wang, J., et al. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Polymers, 14(23), 5183. Available at: [Link]

  • Podyachev, S. N., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3336. Available at: [Link]

  • Kiskan, B., et al. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science, 136(16), 47371. Available at: [Link]

  • Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to 1,3-benzoxazines and PBZs by ring-opening... Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 170(1), 58-69. Available at: [Link]

  • SciSpace. (n.d.). Rearrangement of substituted 1,3-benzoxazines into xanthene-type compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-phenyl-6-formyl-3,4-dihydro-2H-1, 3-benzoxazine. Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]

Sources

Comparative

performance comparison of polybenzoxazines derived from different benzoxazine monomers

Title : Comparative Guide to Polybenzoxazines: Monomer Selection, Performance, and Experimental Workflows Introduction Polybenzoxazines (PBz) represent a paradigm shift in high-performance thermosetting phenolic resins....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide to Polybenzoxazines: Monomer Selection, Performance, and Experimental Workflows

Introduction Polybenzoxazines (PBz) represent a paradigm shift in high-performance thermosetting phenolic resins. Characterized by near-zero volumetric shrinkage, low water absorption, and exceptional thermal stability, they overcome the traditional limitations of resoles and novolacs (such as the need for harsh catalysts and the release of volatile by-products during curing)[1]. For researchers and materials scientists developing advanced composites, electronic packaging, or resilient biomedical coatings, the strategic selection of the benzoxazine monomer is the most critical variable. The monomer's structural backbone directly dictates the cross-linking density, glass transition temperature ( Tg​ ), and mechanical toughness of the final polymerized network[2].

This guide objectively compares the performance of polybenzoxazines derived from standard petrochemical monomers (Bisphenol A, Bisphenol F) and emerging bio-based alternatives, providing mechanistic insights and validated experimental protocols.

Monomer Structural Comparison & Mechanistic Insights

  • Bisphenol A-Aniline (BA-a): The Industry Benchmark Synthesized from bisphenol A, aniline, and formaldehyde, BA-a is the most thoroughly investigated benzoxazine due to its scalable synthesis and balanced thermomechanical profile[3]. However, the bulky isopropylidene linkage in the bisphenol A core creates steric hindrance that limits the ultimate cross-link density, typically resulting in a Tg​ of ~170 °C and a char yield of ~30% at 800 °C[4].

  • Bisphenol F-Aniline (BF-a): Isomeric Packing for High Density Replacing bisphenol A with bisphenol F removes the bulky methyl groups, replacing them with a flexible methylene bridge. This subtle structural shift allows for tighter molecular packing during the thermally induced ring-opening polymerization (ROP). Interestingly, the isomeric purity of BF-a profoundly impacts performance: the 2,2'-substituted isomer exhibits a cross-link density up to 20 times greater than the 4,4'-substituted counterpart, driven by proximity effects that accelerate the ROP[5][6].

  • Bio-Based Monomers (e.g., Furfurylamine-derived): Sustainable High-Performance To push thermal boundaries and reduce petroleum reliance, researchers are utilizing bio-based amines like furfurylamine. The furan ring provides supplementary cross-linking sites for hydrogen bonding during polymerization. This secondary network formation drastically elevates the Tg​ to over 200 °C and increases char yields to ~40%, making them superior candidates for flame-retardant applications[7].

Quantitative Performance Comparison

The following table synthesizes the thermomechanical properties of cured polybenzoxazines derived from different monomeric precursors.

Monomer SystemPrecursorsCuring Temp Range (°C)Glass Transition ( Tg​ , °C)Char Yield at 800 °C (%)Key Performance Characteristic
BA-a Bisphenol A + Aniline180 – 220~170~30Balanced processability and baseline thermal stability[4].
BF-a (Mixed Isomers) Bisphenol F + Aniline180 – 220~168 - 169~53Lower melt viscosity; higher intermediate thermal stability[4][6].
AF (Bio-based) Arbutin + Furfurylamine160 – 240>200>40Exceptional flame resistance due to furan ring cross-linking[8].
MCBZ (Bio-based) Cardanol + Furfurylamine180 – 240>200~40High storage modulus (~1900 MPa) and elevated Tg​ [7].

Experimental Workflow: Synthesis and Polymerization

The synthesis of benzoxazine monomers relies on a Mannich-type condensation, followed by a thermally activated, catalyst-free Ring-Opening Polymerization (ROP).

G cluster_0 Mannich Condensation (Monomer Synthesis) cluster_1 Ring-Opening Polymerization (ROP) Phenol Phenolic Source (e.g., Bisphenol A/F) Monomer Benzoxazine Monomer (e.g., BA-a / BF-a) Phenol->Monomer Solventless (110°C) or Chloroform (80°C) Amine Primary Amine (e.g., Aniline) Amine->Monomer Solventless (110°C) or Chloroform (80°C) Formaldehyde Paraformaldehyde Formaldehyde->Monomer Solventless (110°C) or Chloroform (80°C) Polymer Polybenzoxazine (PBz) 3D Cross-linked Network Monomer->Polymer Thermal Step-Curing (160°C - 240°C) Catalyst-Free

Figure 1: Workflow of polybenzoxazine synthesis via Mannich condensation and thermal ROP.

Standard Protocol for the Synthesis and Curing of BA-a Polybenzoxazine

Expertise & Experience Note: The choice between a solvent-based and solventless synthesis depends on the desired purity. The solventless method is environmentally friendly and scalable, but for high-precision analytical comparisons, the solvent-based method (using chloroform) prevents the premature oligomerization that can occur in localized hot spots during bulk heating[3].

Phase 1: Monomer Synthesis (Solvent-Based Method)

  • Stoichiometric Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Bisphenol A (0.06 mol), Aniline (0.12 mol), and Paraformaldehyde (0.24 mol)[9].

  • Reaction : Dissolve the reactants in 100 mL of chloroform. Heat the mixture in an oil bath maintained at 80 °C for 18 hours under continuous stirring[10].

  • Purification (Critical Step) : The crude mixture contains unreacted precursors and oligomeric by-products. Wash the organic solution three times with 1N aqueous NaOH to remove unreacted bisphenol A, followed by multiple washes with deionized water until the aqueous layer reaches a neutral pH[11]. Causality: Failure to remove unreacted phenol acts as a plasticizer in the final matrix, artificially depressing the Tg​ and mechanical strength.

  • Isolation : Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Evaporate the chloroform using a rotary evaporator to yield the BA-a monomer as a pale yellow solid/viscous liquid.

Phase 2: Step-Curing Polymerization

  • Casting : Dissolve the purified BA-a monomer in a minimal amount of chloroform to form a homogeneous solution. Cast the solution onto a clean PTFE (Teflon) mold[10].

  • Solvent Evaporation : Allow the mold to sit at room temperature for 24 hours to slowly vaporize the solvent, preventing bubble entrapment.

  • Thermal Curing : Place the mold in a forced-air convection oven. Execute a step-curing profile: 120 °C, 160 °C, 200 °C, and 240 °C, holding at each temperature for 1 hour[10]. Causality: Benzoxazine ROP is highly exothermic. Jumping directly to 240 °C causes rapid volatilization of trace amines and violent exotherms, leading to micro-voids and a brittle polymer network. Step-curing ensures a controlled, homogeneous propagation of the 3D network[4].

Conclusion

While BA-a remains the workhorse of the polybenzoxazine family, tailoring the monomer structure is the most effective strategy for performance enhancement. Transitioning to BF-a optimizes packing density for intermediate thermal stability, whereas incorporating bio-based amines like furfurylamine unlocks secondary cross-linking mechanisms, pushing Tg​ and char yields into the realm of advanced aerospace and high-temperature electronic applications.

References

  • High Performance Polybenzoxazines as a Novel Type of Phenolic Resin - cnrs.fr - 2

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - rsc.org - 7

  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications - mdpi.com -1

  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - tandfonline.com - 9

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC - nih.gov - 11

  • Alloys and Composites of Polybenzoxazines Properties and Applications - ethernet.edu.et - 3

  • Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - nih.gov - 8

  • Sustainable Preparation of Bio-Based Polybenzoxazine Resins from Amino Acid and Their Application in CO2 Adsorption - acs.org - 10

  • Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry - usp.br - 5

  • WO2011116232A1 - Main-chain benzoxazine oligomer compositions, and method for the preparation thereof - google.com - 4

  • Anomalous Isomeric Effect on the Properties of Bisphenol F-based Benzoxazines - acs.org -6

Sources

Validation

A Comparative Guide to Synthetic Routes for the 2,4-Dihydro-1H-benzo[d]oxazine Core

For Researchers, Scientists, and Drug Development Professionals The 2,4-dihydro-1H-benzo[d]oxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. Its p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dihydro-1H-benzo[d]oxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. Its presence in pharmaceuticals ranging from antivirals to central nervous system agents underscores the importance of efficient and versatile synthetic access to this core. This guide provides a comparative analysis of the primary synthetic routes to the 2,4-Dihydro-1H-benzo[d]oxazine core, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to aid in the selection of the optimal strategy for specific research and development objectives.

Introduction: The Significance of the Benzoxazine Core

The 2,4-dihydro-1H-benzo[d]oxazine nucleus is a key pharmacophore found in a variety of therapeutic agents. Notable examples include Efavirenz, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1, and Etifoxine, an anxiolytic and anticonvulsant that modulates GABA receptor function.[1] The therapeutic relevance of this scaffold drives the continuous need for robust and adaptable synthetic methodologies that can accommodate a wide range of substituents and facilitate the exploration of structure-activity relationships.

This guide will explore and compare three principal synthetic strategies:

  • The Classical Mannich Condensation: The traditional and most widely used one-pot approach.

  • Multi-Step Synthesis via Reductive Amination: A versatile route offering greater control over substitution patterns.

  • [4+2] Cycloaddition Reactions: An elegant approach for the construction of the heterocyclic ring.

We will delve into the experimental protocols, mechanistic rationale, and a comparative analysis of these methods to provide a comprehensive resource for chemists in the field.

The Classical Mannich Condensation: The Workhorse Approach

The Mannich condensation is the most established and frequently employed method for the synthesis of 1,3-benzoxazines.[2][3][4] It is a one-pot, three-component reaction involving a phenol, a primary amine, and formaldehyde.[2][3] This method's simplicity and the ready availability of starting materials have made it a cornerstone of benzoxazine chemistry.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hydroxymethylamine intermediate from the reaction of the primary amine and formaldehyde. This is followed by the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich ortho position of the phenol. Subsequent intramolecular cyclization with the elimination of water yields the final 2,4-dihydro-1H-benzo[d]oxazine product. The choice of solvent can be critical, as it influences the solubility of reactants and can affect reaction kinetics and the formation of side products.[5] While solvents like toluene and dioxane are common, solvent-free approaches are gaining traction for their environmental benefits.[3][5]

Caption: Mechanism of the Mannich condensation for benzoxazine synthesis.

Experimental Protocol: Synthesis of a Cresol-based Benzoxazine

This protocol is adapted from a procedure for synthesizing cresol-based benzoxazines, which are valued as alternatives to traditional phenolic resins.[6]

Materials:

  • p-Cresol (1 equivalent)

  • Aniline (1 equivalent)

  • Paraformaldehyde (2 equivalents)

  • 1,4-Dioxane (solvent)

  • 1N NaOH solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol and aniline in 1,4-dioxane.

  • Add paraformaldehyde to the solution and heat the mixture to reflux (approximately 101 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a 1N NaOH solution to remove unreacted phenol, followed by three washes with distilled water.

  • Remove the solvent and any residual water under reduced pressure using a vacuum evaporator at 60 °C.

  • The final product is typically a viscous liquid or a solid that can be further purified by recrystallization or column chromatography if necessary. The reported yield for this type of synthesis is approximately 75-80%.[6]

Multi-Step Synthesis via Reductive Amination of 2-Hydroxyaldehydes

This two-step approach offers greater control over the final product structure by first synthesizing a 2-hydroxybenzylamine intermediate, which is then cyclized with an aldehyde.[7] This method is particularly useful for preparing benzoxazines with specific substituents that might not be compatible with the one-pot Mannich reaction conditions or for the synthesis of isotopically labeled compounds.[7]

Mechanistic Rationale

The first step involves the formation of a Schiff base (imine) from the condensation of a 2-hydroxyaldehyde (e.g., salicylaldehyde) and a primary amine. This imine is then reduced to the corresponding 2-hydroxybenzylamine. The choice of reducing agent is crucial; while sodium borohydride is commonly used, milder reagents like sodium triacetoxyborohydride can also be employed, though sometimes requiring pre-formation of the imine.[8] In the second step, the purified 2-hydroxybenzylamine is reacted with an aldehyde (often paraformaldehyde) to form the oxazine ring through intramolecular cyclization. This stepwise approach avoids the formation of oligomeric side products often seen in Mannich reactions, leading to higher purity and often better yields.[7]

Caption: Multi-step synthesis of benzoxazines via reductive amination.

Experimental Protocol: Synthesis using Methylene Bromide for Ring Closure

This protocol adapts a modified three-step procedure that replaces formaldehyde with methylene bromide for the final ring closure, offering an alternative to the potentially carcinogenic formaldehyde.[9]

Materials:

  • 2-Hydroxybenzaldehyde (1 equivalent)

  • Aromatic amine (1 equivalent)

  • Sodium borohydride (NaBH₄)

  • Methylene bromide (CH₂Br₂)

  • Ethanol (absolute)

Procedure:

  • Schiff Base Formation: Reflux 2-hydroxybenzaldehyde and the aromatic amine in absolute ethanol for 5 hours. Cool the mixture and pour it into cold water to precipitate the Schiff base.

  • Reduction: Reduce the Schiff base with NaBH₄ in ethanol to yield the 2-((arylamino)methyl)phenol. Recrystallize the product from a water/ethanol mixture.

  • Ring Closure: Reflux the 2-((arylamino)methyl)phenol with an excess of methylene bromide in absolute ethanol for 5 hours. Cool the mixture and pour it into cold water to precipitate the 1,3-benzoxazine product. Wash the precipitate with deionized water and dry. Reported yields for the final product are in the range of 84%.[10]

[4+2] Cycloaddition Routes

Diels-Alder and related [4+2] cycloaddition reactions represent a more modern and elegant approach to constructing the benzoxazine ring system.[10] These methods often involve the in-situ generation of a reactive intermediate, such as an o-quinone methide, which then acts as the diene in a cycloaddition with a suitable dienophile.

Mechanistic Rationale

In a typical scenario, an o-quinone methide is generated from a precursor like a 2-hydroxybenzyl alcohol. This highly reactive diene then undergoes a [4+2] cycloaddition with a dienophile containing a C=N bond, such as an imine or a nitrone, to form the benzoxazine ring. The reaction conditions, including the choice of catalyst and solvent, are critical for controlling the efficiency and selectivity of the cycloaddition. The transition states in these reactions can be highly polarized, and the reaction rates can be significantly influenced by the electronic nature of the substituents on both the diene and dienophile.[11]

Caption: General scheme for [4+2] cycloaddition synthesis of benzoxazines.

Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride (Illustrative)

While a direct, detailed protocol for the [4+2] cycloaddition to form the specific 2,4-dihydro-1H-benzo[d]oxazine core from readily available starting materials is less commonly documented in a standardized format, the principles can be illustrated by the classic Diels-Alder reaction. The following is a general procedure for the reaction of anthracene with maleic anhydride, which demonstrates the key steps of a [4+2] cycloaddition.[12][13]

Materials:

  • Anthracene (diene, 1 equivalent)

  • Maleic anhydride (dienophile, 1 equivalent)

  • Xylene (solvent)

Procedure:

  • In a dry round-bottom flask, combine anthracene and maleic anhydride with a magnetic stir bar.

  • Add xylene as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for approximately 30 minutes.

  • After the reflux period, allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane), and dry under vacuum.

Comparative Analysis

FeatureMannich CondensationMulti-Step via Reductive Amination[4+2] Cycloaddition
Number of Steps One-potTwo or three stepsTypically one-pot (with in-situ generation)
Starting Materials Phenol, primary amine, formaldehyde2-Hydroxyaldehyde, primary amine, reducing agent, aldehydeDiene precursor, dienophile
Typical Yields Moderate to good (70-90%)[14]Good to high (can exceed 80%)[10]Variable, can be high for optimized systems
Purity & Side Products Prone to oligomer formation[7]Higher purity, fewer side products[7]Can be very clean, but depends on reactivity
Versatility/Scope Broad, but can be limited by functional group compatibilityHigh, allows for greater structural diversity[7]Potentially very broad, but requires suitable diene/dienophile pairs
Scalability Generally goodGood, but multi-step nature can be a drawbackCan be challenging due to reactive intermediates
Green Chemistry Use of formaldehyde is a concern; solvent-free options improve profile[3][5]Use of reducing agents and multiple steps can lower atom economyCan be highly atom-economical; use of catalysts is common

Conclusion and Recommendations

The choice of synthetic route to the 2,4-dihydro-1H-benzo[d]oxazine core is highly dependent on the specific goals of the synthesis.

  • For rapid, large-scale synthesis of simple benzoxazines , the Mannich condensation remains the most straightforward and cost-effective method, particularly when employing greener, solvent-free conditions.

  • When high purity, specific substitution patterns, or the introduction of sensitive functional groups are required , the multi-step synthesis via reductive amination is the superior choice, despite its longer reaction sequence. It offers greater control and avoids the side-product issues associated with the Mannich reaction.

  • For the elegant construction of complex benzoxazine derivatives , [4+2] cycloaddition reactions offer a powerful and atom-economical strategy, although this may require more specialized starting materials and optimization of reaction conditions.

As the demand for novel benzoxazine-containing pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research. The use of bio-based starting materials and green reaction conditions, such as microwave-assisted synthesis, are promising avenues for future exploration.[15][16][17]

References

  • [4H-Benzo[d][15][18]oxazine core and examples of relevance.]([Link])

Sources

Comparative

Comparative Efficacy of Catalysts in the Synthesis of 2,4-Dihydro-1H-benzo[d]oxazines: A Technical Guide

Introduction & Mechanistic Grounding The 2,4-dihydro-1H-benzo[d]oxazine scaffold (frequently referred to in literature as 4H-benzo[d][1,3]oxazine) is a privileged pharmacophore in medicinal chemistry. It is a core struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The 2,4-dihydro-1H-benzo[d]oxazine scaffold (frequently referred to in literature as 4H-benzo[d][1,3]oxazine) is a privileged pharmacophore in medicinal chemistry. It is a core structural motif found in anxiolytics, anti-obesity drugs like cetilistat, and various antimicrobial agents 1.

The most direct and atom-economical synthetic route involves the condensation of 2-aminobenzyl alcohols with aldehydes or ketones. As a Senior Application Scientist, I emphasize that the success of this transformation—specifically its yield, regioselectivity, and functional group tolerance—is entirely dictated by the choice of catalyst. The reaction proceeds via a two-step cascade: first, the nucleophilic attack of the primary amine on the carbonyl to form an imine (Schiff base), followed by an intramolecular O-cyclization where the benzylic hydroxyl group attacks the electrophilic imine carbon.

Mechanism A 2-Aminobenzyl Alcohol + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine (Schiff Base) B->C Dehydration (-H2O) D 2,4-Dihydro-1H- benzo[d]oxazine C->D Intramolecular O-Cyclization

Fig 1. Mechanistic pathway of 2,4-dihydro-1H-benzo[d]oxazine synthesis via imine cyclization.

Catalyst Efficacy & Causality Analysis

To optimize this cascade, the catalyst must facilitate dehydration without triggering side reactions (such as polymerization or over-oxidation). Here is an objective comparison of the leading catalytic systems:

A. Brønsted Acids (e.g., p-Toluenesulfonic Acid - p-TsOH)
  • Causality: p-TsOH protonates the carbonyl oxygen, drastically lowering the activation energy for hemiaminal formation. It subsequently protonates the imine nitrogen, enhancing the electrophilicity of the adjacent carbon to drive the final O-cyclization.

  • Efficacy: Highly reliable for electron-rich and neutral aldehydes, but the required thermal conditions (reflux) can degrade sensitive substrates.

B. Lewis Acids (e.g., Chlorotrimethylsilane - TMSCl)
  • Causality: TMSCl acts as both a mild Lewis acid and a water scavenger. By coordinating with the carbonyl oxygen and trapping the water byproduct, it drives the equilibrium forward via Le Chatelier's principle 2.

  • Efficacy: Excellent for aza-acetalizations and room-temperature cyclizations, though it requires strictly anhydrous environments.

C. Molecular Iodine (I₂)
  • Causality: Iodine acts as a mild, halophilic Lewis acid. It transiently coordinates with the imine intermediate, polarizing the C=N bond just enough to facilitate the intramolecular attack of the hydroxyl group without the harshness of a Brønsted acid.

  • Efficacy: Highly efficient, environmentally benign, and operates at room temperature, making it ideal for late-stage functionalization.

D. Transition Metals (e.g., CuCl)
  • Causality: Copper coordinates to both the amine and the alcohol, acting as a structural template that brings the reactive centers into proximity.

  • Efficacy: While CuCl can yield the target oxazine (approx. 36% yield), it is highly sensitive to the reaction environment. In the presence of ammonia and oxidants, the pathway diverges entirely to form quinazolines 3.

Quantitative Performance Comparison
Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Avg. Yield (%)Substrate ToleranceGreen Metric
p-TsOH 1080 (Reflux)4 - 685 - 95ModerateLow
TMSCl 2025 (RT)2 - 470 - 90HighModerate
Iodine (I₂) 5 - 1025 (RT)1 - 388 - 96Very HighHigh
CuCl 20302436 - 50Low (Prone to side-reactions)Moderate

Self-Validating Experimental Protocols

A robust protocol must be self-validating—incorporating built-in analytical checkpoints to confirm mechanistic success before proceeding. Below are the methodologies for the two most practical catalysts: Iodine (mild/RT) and p-TsOH (classic/thermal).

Workflow step1 Step 1: Reagent Mixing Equimolar 2-aminobenzyl alcohol & aldehyde step2 Step 2: Catalyst Addition Add p-TsOH (10 mol%) or I2 (5 mol%) step1->step2 step3 Step 3: Reaction Monitoring Stir at target temp; Self-Validate via TLC step2->step3 step4 Step 4: Quenching Neutralize catalyst (e.g., NaHCO3 wash) step3->step4 step5 Step 5: Purification Extract, dry, and recrystallize/column step4->step5

Fig 2. Standardized self-validating experimental workflow for catalyst-driven cyclization.

Protocol A: Iodine-Catalyzed Synthesis (Recommended for Sensitive Substrates)
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 mmol) and the target aldehyde (1.0 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add molecular iodine (I₂, 0.05 mmol, 5 mol%). The solution will turn a characteristic pale purple/brown.

  • In-Process Validation (TLC): Stir at room temperature for 1–2 hours. Validation Check: Pull a 10 µL aliquot. Spot on a silica TLC plate (Hexane:EtOAc 3:1). The product oxazine will appear as a new, less polar spot (higher Rf​ ) compared to the highly polar starting alcohol.

  • Quenching (Critical Causality Step): Quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL) to reduce the iodine, followed by saturated NaHCO3​ (5 mL). Why? Neutralizing the reaction prevents the acidic environment from shifting the equilibrium backward, which would cause ring-opening hydrolysis during concentration.

  • Isolation: Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: p-TsOH Catalyzed Synthesis (Recommended for Unreactive Aldehydes)
  • Reaction Setup: Combine 2-aminobenzyl alcohol (1.0 mmol), aldehyde (1.0 mmol), and p-TsOH (0.1 mmol, 10 mol%) in 10 mL of toluene.

  • Execution: Equip the flask with a Dean-Stark apparatus to physically remove the water byproduct, driving the equilibrium. Reflux at 110 °C for 4-6 hours.

  • Workup & Validation: Cool to room temperature. Wash vigorously with saturated NaHCO3​ to neutralize the p-TsOH.

  • Final Structural Validation (NMR): After purification via column chromatography, run a 1H NMR spectrum. Validation Check: Confirm success by the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a characteristic methine singlet/doublet at 5.5–6.0 ppm , which corresponds to the C2-H proton of the newly closed 1,3-oxazine ring.

References

  • [2] Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. PMC / Molecules.

  • [1] Synthesis of 2,4-Dicyanoalkylated Benzoxazines through the Radical-Mediated Cascade Cyclization of Isocyanides with AIBN under Metal- and Additive-Free Conditions. ACS Publications / The Journal of Organic Chemistry.

  • [3] Unexpected Copper-Catalyzed Cascade Synthesis of Quinazoline Derivatives. ACS Publications / The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dihydro-1H-benzo[d][1,3]oxazine

Title: Advanced Safety and Operational Guide: Handling 2,4-Dihydro-1H-benzo[d][1,3]oxazine Derivatives Chemical Context & Mechanistic Toxicology The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold is a highly versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Guide: Handling 2,4-Dihydro-1H-benzo[d][1,3]oxazine Derivatives

Chemical Context & Mechanistic Toxicology

The 2,4-dihydro-1H-benzo[d][1,3]oxazine scaffold is a highly versatile building block in modern drug discovery, frequently utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz, as well as various bioactive heterocycles[1]. However, the very reactivity that makes this scaffold synthetically valuable also dictates its stringent hazard profile.

From a mechanistic toxicology perspective, benzoxazine derivatives—particularly their dioxo-analogs (isatoic anhydrides)—act as potent electrophiles[2]. The oxazine ring is highly susceptible to nucleophilic attack. If exposed to unprotected skin or mucous membranes, the compound can undergo rapid ring-opening reactions, covalently binding to primary amines in biological proteins[2]. This mechanism is the primary driver for the compound's classification as a severe skin irritant (H315) and serious eye irritant (H319)[3]. Consequently, personal protective equipment (PPE) must be selected not just for general coverage, but specifically to create a robust barrier against lipophilic, electrophilic organic dusts.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal sensitization and respiratory irritation, the following PPE matrix must be strictly adhered to. The quantitative specifications ensure a self-validating barrier system.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374)Nitrile provides superior chemical resistance against lipophilic heterocyclic compounds compared to latex, preventing permeation and subsequent covalent protein binding[3].
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH)Protects against severe eye irritation (H319) caused by the potential aerosolization of fine organic powders during transfer[3].
Respiratory N95/P2 particulate respiratorEssential if handling dry powders outside of primary engineering controls to prevent respiratory tract irritation (H335)[4].
Body Protection Flame-resistant laboratory coatMitigates risks from combustible derivatives (H227) and provides a secondary barrier against dermal exposure (H315)[3].

Operational Workflow: Step-by-Step Handling Protocol

A robust safety protocol must be a self-validating system. Do not assume engineering controls are functioning; verify them prior to initiating chemical transfer.

Step 1: Engineering Control Validation Before opening the chemical container, use a digital anemometer to verify that the fume hood face velocity is between 0.4 and 0.6 m/s. This ensures an adequate capture velocity for fine particulate matter, validating the primary inhalation barrier.

Step 2: Static Dissipation & Preparation Benzoxazine powders can accumulate static charge, posing a latent dust explosion hazard[5]. Ground the receiving analytical balance and use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) for dispensing.

Step 3: Dispensing and Weighing Perform all weighing inside the active area of the fume hood (at least 6 inches behind the sash). If precision weighing requires an external analytical balance, use a closed balance enclosure and transport the compound in a sealed, tared vial.

Step 4: Reaction Setup Transfer the 2,4-dihydro-1H-benzo[d][1,3]oxazine into the reaction vessel. Because many derivatives (like isatoic anhydrides) are moisture-sensitive and can prematurely hydrolyze to anthranilic acid derivatives, purge the reaction vessel with an inert gas (Argon or N₂) immediately after addition[2].

Step 5: Equipment Decontamination Rinse all spatulas and weigh boats with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual lipophilic compound before standard aqueous washing. This prevents cross-contamination and hazardous accumulation in sink traps.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent aerosolization.

Spill Cleanup Methodology:

  • Isolation: Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment (No Dry Sweeping): Never sweep the dry powder, as this will aerosolize the irritant and drastically increase inhalation risk[4].

  • Wet-Wipe Protocol: Cover the spill with a damp absorbent cloth. Use 70% ethanol or isopropanol to solubilize the benzoxazine derivative, wiping inward from the edges to prevent spreading. Alternatively, for large spills, use a HEPA-filtered vacuum dedicated to chemical powders.

  • Final Decontamination: Wash the affected surface with a surfactant-based soap and water to remove any lingering organic solvent residue.

Waste Disposal: Collect all contaminated wipes, gloves, and empty vials into a rigid, sealable hazardous waste container. Label the container explicitly as "Hazardous Organic Solid Waste - Irritant (Benzoxazine Derivatives)". Dispose of via high-temperature incineration in accordance with institutional and environmental regulations. Do not flush down the drain due to potential long-term aquatic toxicity[3].

Workflow Visualization

G Start Start: Chemical Handling PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Validate Fume Hood (Airflow 0.4-0.6 m/s) PPE->FumeHood Weighing Weighing & Dispensing (Anti-static tools) FumeHood->Weighing Reaction Reaction Setup (Inert Gas Purge) Weighing->Reaction Spill Spill Occurs? Reaction->Spill Disposal Waste Disposal (Incineration) Reaction->Disposal Waste Generated CleanUp Spill Response (Wet Wipe / HEPA Vac) Spill->CleanUp Yes Success Safe Operation Completed Spill->Success No CleanUp->Disposal Disposal->Success

Workflow for the safe handling and disposal of 2,4-Dihydro-1H-benzo[d][1,3]oxazine derivatives.

References

  • Fisher Scientific. "(4S)-6-Chloro-2-(4-methoxyphenyl)-4-(pent-3-en-1-yn-1-yl)-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, TRC". Fisher Scientific.[Link]

  • Angene Chemical. "Safety Data Sheet - Benzoxazine". Angene Chemical. [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione". Chemos. [Link]

  • ResearchGate. "Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.